Pyruvate Carboxylase-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C12H9NO3 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C12H9NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-7,14H,(H,15,16)/b11-7- |
Clé InChI |
PQZOUJKJYOMYQY-XFFZJAGNSA-N |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Pyruvate Carboxylase-IN-4 (Compound 8v)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This function is essential for gluconeogenesis, lipogenesis, and the replenishment of the tricarboxylic acid (TCA) cycle (anaplerosis). Dysregulation of PC activity has been implicated in various diseases, including cancer and metabolic disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Pyruvate Carboxylase-IN-4 (also known as Compound 8v), a potent and selective inhibitor of PC. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound, a member of the α-hydroxycinnamic acid class of compounds, exerts its inhibitory effect by directly targeting the carboxyltransferase (CT) domain of Pyruvate Carboxylase.[1] The enzymatic reaction of PC occurs in two discrete steps at two different active sites: the biotin (B1667282) carboxylation (BC) domain and the carboxyltransferase (CT) domain. This compound acts as a competitive inhibitor with respect to the substrate pyruvate, meaning it directly competes with pyruvate for binding to the CT active site.[1] This competitive inhibition prevents the transfer of the carboxyl group from carboxybiotin to pyruvate, thereby blocking the formation of oxaloacetate.
Furthermore, kinetic studies have revealed that this compound exhibits a mixed-type inhibition pattern with respect to ATP.[1] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-ATP complex, interfering with the catalytic process beyond simple competition at the pyruvate binding site. This dual mechanism of inhibition contributes to its potency.
Signaling Pathway and Inhibition Model
The following diagram illustrates the catalytic cycle of Pyruvate Carboxylase and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantitatively characterized through various enzymatic assays. The key parameters are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description | Reference |
| IC50 | 4.3 ± 1.5 µM | The half maximal inhibitory concentration against Pyruvate Carboxylase. | [1] |
| Ki (vs. Pyruvate) | 0.74 µM | The inhibition constant, indicating competitive inhibition with respect to pyruvate. | [1] |
| Inhibition Type | Competitive (vs. Pyruvate), Mixed-type (vs. ATP) | The mode of inhibition determined by kinetic analysis. | [1] |
Table 2: Selectivity Profile of this compound
The selectivity of this compound was assessed against a panel of other enzymes to determine its specificity.
| Enzyme | Inhibition | Description | Reference |
| Carbonic Anhydrase II | Not significant | Demonstrates selectivity over this zinc metalloenzyme. | [1] |
| Matrix Metalloproteinase-2 | Not significant | Shows selectivity against this class of proteases. | [1] |
| Malate (B86768) Dehydrogenase | Not significant | Indicates no significant off-target effects on this related metabolic enzyme. | [1] |
| Lactate Dehydrogenase | Not significant | Confirms selectivity against another key enzyme in pyruvate metabolism. | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Pyruvate Carboxylase Inhibition Assay (Coupled Enzyme Assay)
This protocol describes a continuous spectrophotometric assay to measure the activity of Pyruvate Carboxylase and the inhibitory effects of compounds like this compound. The production of oxaloacetate by PC is coupled to the malate dehydrogenase (MDH) reaction, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.
Materials:
-
Tris buffer (pH 8.0)
-
ATP
-
MgCl2
-
Pyruvate
-
NaHCO3
-
Acetyl-CoA
-
NADH
-
Malate Dehydrogenase (MDH)
-
Purified Pyruvate Carboxylase
-
This compound (or other inhibitor)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris buffer, ATP, MgCl2, pyruvate, NaHCO3, acetyl-CoA, and NADH in a microplate well.
-
Add a solution of the inhibitor (this compound) at various concentrations to the test wells. Add vehicle (e.g., DMSO) to the control wells.
-
Initiate the reaction by adding a mixture of Pyruvate Carboxylase and Malate Dehydrogenase to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Determination of Inhibition Constant (Ki)
To determine the mode of inhibition and the inhibition constant (Ki), the coupled enzyme assay is performed with varying concentrations of both the substrate (pyruvate) and the inhibitor.
Procedure:
-
Perform the Pyruvate Carboxylase assay as described above.
-
Set up multiple sets of reactions. In each set, use a fixed concentration of this compound.
-
Within each set, vary the concentration of pyruvate.
-
Measure the initial reaction rates for all conditions.
-
Generate double-reciprocal (Lineweaver-Burk) plots (1/rate vs. 1/[pyruvate]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
The Ki for a competitive inhibitor can be calculated from the equation: Km(app) = Km(1 + [I]/Ki), where Km(app) is the apparent Michaelis constant in the presence of the inhibitor [I].
Workflow for Ki Determination
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing Pyruvate Carboxylase
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Pyruvate Carboxylase antibody
Procedure:
-
Treat cultured cells with either this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures in a thermocycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody specific for Pyruvate Carboxylase.
-
Quantify the band intensities at each temperature for both treated and untreated samples.
-
Plot the amount of soluble PC as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.
CETSA Experimental Workflow
Conclusion
This compound (Compound 8v) is a valuable research tool for studying the physiological and pathological roles of Pyruvate Carboxylase. Its well-characterized competitive and mixed-type inhibition of the carboxyltransferase domain provides a specific mechanism for modulating PC activity. The experimental protocols detailed in this guide offer a robust framework for researchers to independently verify its activity and to use it as a probe in further investigations into the metabolic pathways governed by Pyruvate Carboxylase. The continued development and characterization of selective PC inhibitors like this compound hold promise for the development of novel therapeutic strategies for a range of human diseases.
References
The Enigmatic Target: A Technical Overview of Pyruvate Carboxylase in the Context of Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a central role in intermediary metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2][3] This function is vital for numerous biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][4] Given its pivotal role in cellular metabolism, PC has emerged as a compelling therapeutic target for a range of human diseases, including metabolic disorders and cancer.[4] This technical guide provides a comprehensive overview of pyruvate carboxylase, including its biochemical function, clinical relevance, and methodologies for its study, in the context of the discovery and development of novel inhibitors. It is important to note that as of late 2025, there is no publicly available information on a specific molecule designated "Pyruvate Carboxylase-IN-4." Therefore, this document will focus on the broader principles of targeting pyruvate carboxylase.
Core Concepts: The Biochemical Landscape of Pyruvate Carboxylase
Pyruvate carboxylase is a biotin-dependent enzyme that functions as a tetramer.[2][3] The reaction it catalyzes is essential for replenishing TCA cycle intermediates that are consumed in various biosynthetic processes.
Reaction Mechanism
The carboxylation of pyruvate by PC occurs in two distinct steps, taking place at spatially separate catalytic domains of the enzyme:
-
Biotin (B1667282) Carboxylation: In the first step, bicarbonate is activated by ATP to form a carboxyphosphate (B1215591) intermediate. This intermediate then carboxylates the biotin prosthetic group, which is covalently attached to a lysine (B10760008) residue in the biotin carboxyl carrier protein (BCCP) domain.[1][2]
-
Carboxyl Transfer: The carboxylated biotin then translocates to the carboxyltransferase (CT) domain, where the carboxyl group is transferred to pyruvate, forming oxaloacetate.[1][2]
This intricate mechanism is allosterically regulated, most notably by acetyl-CoA, which is a potent activator of the enzyme.[3][5] This regulation ensures that the anaplerotic function of PC is coupled to the metabolic state of the cell.
Signaling and Metabolic Pathways
Pyruvate carboxylase is a critical node in cellular metabolism, influencing several key pathways. A diagram illustrating the central role of PC is provided below.
Clinical Relevance: Pyruvate Carboxylase as a Therapeutic Target
The central role of pyruvate carboxylase in metabolism makes it a compelling target for therapeutic intervention in various diseases.
Metabolic Diseases
Deregulation of PC activity is associated with metabolic syndrome and type 2 diabetes.[4] In these conditions, increased PC activity can contribute to hyperglycemia by fueling gluconeogenesis. Therefore, inhibition of PC is a potential strategy to lower blood glucose levels.
Oncology
Many cancer cells exhibit altered metabolism, characterized by increased reliance on anaplerotic pathways to support rapid proliferation. Pyruvate carboxylase has been shown to be essential for the growth of several types of cancer, including non-small cell lung cancer and glioblastoma.[4] By replenishing the TCA cycle, PC provides the necessary building blocks for the synthesis of lipids, nucleotides, and amino acids required for tumor growth. This dependency makes PC a promising target for anticancer therapies.
Experimental Protocols for Studying Pyruvate Carboxylase
The development of inhibitors for pyruvate carboxylase relies on robust and reproducible experimental assays. Below are outlines of key experimental protocols.
Pyruvate Carboxylase Activity Assay
A common method to measure PC activity is a coupled enzyme assay.
Principle: The oxaloacetate produced by PC is converted to citrate by citrate synthase, a reaction that consumes acetyl-CoA and releases Coenzyme A (CoA-SH). The free CoA-SH can then be quantified by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.[6]
Materials:
-
Tris-HCl buffer
-
Sodium bicarbonate (NaHCO3)
-
Magnesium chloride (MgCl2)
-
ATP
-
Pyruvate
-
Acetyl-CoA
-
Citrate synthase
-
DTNB
-
Purified pyruvate carboxylase or cell lysate
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, NaHCO3, MgCl2, ATP, pyruvate, acetyl-CoA, citrate synthase, and DTNB.
-
Initiate the reaction by adding the enzyme source (purified PC or cell lysate).
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the pyruvate carboxylase activity.
Workflow for Inhibitor Screening
A typical workflow for identifying and characterizing inhibitors of pyruvate carboxylase is depicted in the following diagram.
Quantitative Data in Pyruvate Carboxylase Research
While specific data for "this compound" is unavailable, the following table summarizes the types of quantitative data that are critical in the characterization of any pyruvate carboxylase inhibitor.
| Parameter | Description | Typical Units | Importance |
| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. | µM, nM | A primary measure of the inhibitor's potency. |
| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | µM, nM | Provides insight into the binding strength of the inhibitor. |
| EC50 | The concentration of a compound that gives a half-maximal response in a cell-based assay. | µM, nM | Indicates the potency of the inhibitor in a cellular context. |
| Selectivity | The ratio of IC50 values against the target enzyme versus other related enzymes (e.g., other carboxylases). | Fold-difference | Crucial for minimizing off-target effects and ensuring a safe therapeutic window. |
| Cellular Thermal Shift Assay (CETSA) Tagg | The temperature at which 50% of the target protein aggregates. Ligand binding typically increases this temperature. | °C | Confirms target engagement of the inhibitor in a cellular environment. |
Conclusion
Pyruvate carboxylase remains a highly significant, yet challenging, therapeutic target. Its central role in metabolism underscores its potential for the treatment of metabolic diseases and cancer. The lack of public information on "this compound" highlights the ongoing and often proprietary nature of drug discovery. The methodologies and principles outlined in this guide provide a foundational framework for the scientific community to advance the discovery and development of novel pyruvate carboxylase inhibitors. Future research in this area holds the promise of delivering new therapeutic agents for a range of debilitating diseases.
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [digital.library.adelaide.edu.au]
- 4. Roles of pyruvate carboxylase in human diseases: from diabetes to cancers and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
The Role of Pyruvate Carboxylase-IN-4 in Metabolic Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of various pathological states, including cancer and metabolic disorders. Pyruvate (B1213749) carboxylase (PC), a mitochondrial enzyme, plays a pivotal role in this process by catalyzing the anaplerotic carboxylation of pyruvate to oxaloacetate. This reaction is a critical node in cellular metabolism, replenishing the tricarboxylic acid (TCA) cycle and providing precursors for biosynthesis. Consequently, the inhibition of PC has emerged as a promising therapeutic strategy. This technical guide focuses on Pyruvate Carboxylase-IN-4 (PC-IN-4), a potent and competitive inhibitor of PC, and its role in metabolic reprogramming. PC-IN-4 has been identified as 2-hydroxy-3-(quinoline-2-yl)propenoic acid (also referred to as compound 8v in scientific literature)[1][2].
Mechanism of Action of this compound
This compound acts as a competitive inhibitor with respect to the substrate pyruvate, and as a mixed-type inhibitor with respect to ATP[3]. This indicates that PC-IN-4 directly competes with pyruvate for binding to the active site within the carboxyltransferase (CT) domain of the pyruvate carboxylase enzyme[3]. By occupying this site, it prevents the carboxylation of pyruvate, thereby disrupting the TCA cycle's replenishment.
The mixed-type inhibition with respect to ATP suggests that PC-IN-4 can bind to the enzyme at a site distinct from the ATP binding site, likely inducing a conformational change that affects ATP binding or utilization, in addition to its competitive action at the pyruvate binding site.
Quantitative Data
The inhibitory potency of this compound and a related potent inhibitor, 3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid] (compound 8u), are summarized below. This data is derived from in vitro enzymatic assays.
| Compound | Trivial Name | IC50 (µM) | Inhibition Type (vs. Pyruvate) | Ki (µM) (vs. Pyruvate) | Inhibition Type (vs. ATP) | Ki (µM) (vs. ATP) |
| This compound | Compound 8v | 4.3 ± 1.5 | Competitive | 0.74 | Mixed-type | 5.2 |
| - | Compound 8u | 3.0 ± 1.0 | Not Specified | Not Specified | Not Specified | Not Specified |
Table 1: In vitro inhibitory activity of this compound and a related compound against Pyruvate Carboxylase.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on established methods for assessing pyruvate carboxylase inhibition.
Fast Violet B (FVB) Colorimetric Assay for Pyruvate Carboxylase Activity
This assay is a fixed-time, high-throughput screening method to determine the amount of oxaloacetate produced by pyruvate carboxylase. The oxaloacetate reacts with Fast Violet B salt to produce a colored adduct that can be measured spectrophotometrically.
Materials:
-
Pyruvate Carboxylase enzyme
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
ATP solution
-
Pyruvate solution
-
Sodium Bicarbonate (NaHCO3) solution
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Fast Violet B (FVB) solution
-
EDTA solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, pyruvate, and NaHCO3 at their final desired concentrations.
-
Add a small volume of the inhibitor solution (this compound) or solvent control to the wells of the microplate.
-
To initiate the reaction, add the Pyruvate Carboxylase enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution of EDTA.
-
Add the Fast Violet B solution to each well.
-
Incubate for a further period to allow for color development.
-
Measure the absorbance at a wavelength of 530-540 nm using a microplate reader.
-
Calculate the percent inhibition by comparing the absorbance of the inhibitor-treated wells to the solvent control wells. IC50 values are determined by fitting the dose-response data to a suitable equation.
Malate (B86768) Dehydrogenase (MDH) Coupled Enzyme Assay
This is a continuous spectrophotometric assay that measures the rate of NADH oxidation, which is coupled to the production of oxaloacetate by pyruvate carboxylase. The oxaloacetate is reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+.
Materials:
-
Pyruvate Carboxylase enzyme
-
Malate Dehydrogenase (MDH) enzyme
-
Assay Buffer (as above)
-
ATP solution
-
Pyruvate solution
-
Sodium Bicarbonate (NaHCO3) solution
-
NADH solution
-
This compound (or other inhibitors)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or well containing Assay Buffer, ATP, pyruvate, NaHCO3, and NADH.
-
Add a defined amount of Malate Dehydrogenase to the mixture.
-
Add the inhibitor solution (this compound) or solvent control.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the Pyruvate Carboxylase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
-
Calculate the initial velocity of the reaction and determine the percent inhibition and kinetic parameters (Ki) by performing the assay at various substrate and inhibitor concentrations.
Signaling Pathways and Logical Relationships
The inhibition of pyruvate carboxylase by this compound has significant downstream effects on cellular metabolism and signaling. The following diagrams illustrate these relationships.
Conclusion
This compound is a valuable chemical probe for studying the role of pyruvate carboxylase in metabolic reprogramming. Its potent and competitive inhibition of the enzyme allows for the targeted disruption of anaplerosis, leading to significant downstream metabolic consequences. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of inhibiting pyruvate carboxylase in various disease models. Future studies should focus on the in vivo efficacy and safety profile of this compound and its analogs to translate these preclinical findings into novel therapeutic interventions.
References
The Impact of Pyruvate Carboxylase Inhibition by ZY-444 on Cellular Anaplerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. A key aspect of this reprogramming is the enhanced anaplerotic flux to replenish tricarboxylic acid (TCA) cycle intermediates that are diverted for the biosynthesis of macromolecules. Pyruvate (B1213749) carboxylase (PC), a mitochondrial enzyme, is a critical anaplerotic enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate (OAA).[1][2] OAA is a crucial intermediate for both the TCA cycle and various biosynthetic pathways.[1][2] In several cancers, including breast, lung, and prostate cancer, PC is upregulated and plays a significant role in tumor growth and metastasis.[1][3][4][5] This has made PC an attractive target for anticancer drug development.
This technical guide provides an in-depth overview of ZY-444, a small molecule inhibitor of pyruvate carboxylase, and its effects on cellular anaplerosis and cancer cell biology. ZY-444 has been shown to selectively inhibit the proliferation of cancer cells and suppress tumor growth and metastasis in preclinical models.[1][3][5]
Quantitative Data on the Effects of ZY-444
The following tables summarize the quantitative data on the biological activity of ZY-444 from in vitro studies.
Table 1: In Vitro Proliferation Inhibition by ZY-444
| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h |
| TPC-1 | Iodine-refractory thyroid cancer | 3.82 | 3.34 |
| KTC-1 | Iodine-refractory thyroid cancer | 3.79 | 3.69 |
Data extracted from MedChemExpress product information sheet for ZY-444.[3]
Table 2: Effects of ZY-444 on Cancer Cell Functions
| Cell Line(s) | Cancer Type(s) | Concentration Range (µM) | Incubation Time | Observed Effect |
| MDA-MB-231, 4T1 | Breast Cancer | 0-10 | 48h | Inhibition of proliferation, migration, and invasion |
| DU145, PC3 | Prostate Cancer | 0-10 | 48h | Inhibition of proliferation, migration, and invasion |
| MDA-MB-231, MCF7, 4T1 | Breast Cancer | 0-20 | 24h | Significant induction of apoptosis |
| MDA-MB-231 | Breast Cancer | 2-18 | 5h | Dose-dependent decrease in basal respiration, spare respiratory capacity, and ATP production |
Data extracted from MedChemExpress product information sheet for ZY-444.[3]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of ZY-444.
Cell Proliferation Assay (CCK-8 Assay)
-
Cell Seeding: Seed thyroid cancer cells (TPC-1 and KTC-1) into 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours of incubation, treat the cells with varying concentrations of ZY-444.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for an additional 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
Wound-Healing Assay
-
Cell Seeding: Seed cells in 6-well plates and grow them to confluence.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of ZY-444.
-
Imaging: Capture images of the scratch at 0 and 24 hours.
-
Analysis: Measure the wound closure area to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: Use Transwell chambers with an 8 µm pore size, pre-coated with Matrigel.
-
Cell Seeding: Seed 5 x 10^4 cells in the upper chamber in a serum-free medium containing ZY-444.
-
Chemoattractant: Add a medium containing 10% fetal bovine serum (FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24 hours.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the number of invaded cells in five random fields under a microscope.
Western Blot Analysis
-
Cell Lysis: Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on a 10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Oxygen Consumption Rate (OCR) Measurement
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with ZY-444 at the desired concentrations and for the specified duration.
-
Assay: Use a Seahorse XF Analyzer to measure the OCR. The assay involves sequential injections of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration.
Signaling Pathways and Mechanisms of Action
ZY-444 exerts its anticancer effects by directly targeting pyruvate carboxylase, thereby inhibiting anaplerosis. This leads to a reduction in TCA cycle intermediates, impairing mitochondrial respiration and ATP production in cancer cells.[3][5]
Furthermore, the inhibition of PC by ZY-444 has been shown to suppress the Wnt/β-catenin/Snail signaling pathway.[1][3] This pathway is crucial for cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT). ZY-444 achieves this by preventing the nuclear translocation of β-catenin.[3]
Visualizing the Impact of ZY-444 on the Wnt/β-catenin Pathway
Visualizing a Representative Experimental Workflow: Transwell Invasion Assay
Conclusion
The pyruvate carboxylase inhibitor ZY-444 represents a promising therapeutic agent for cancers that are dependent on PC-mediated anaplerosis. Its ability to disrupt cancer cell metabolism and key signaling pathways like Wnt/β-catenin highlights the potential of targeting metabolic vulnerabilities in cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anticancer agents that target cellular metabolism. Further investigation into the in vivo efficacy and safety profile of ZY-444 is warranted to translate these preclinical findings into clinical applications.
References
- 1. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Function of Pyruvate Carboxylase
Disclaimer: No specific information could be found for a molecule designated "Pyruvate Carboxylase-IN-4." This technical guide therefore focuses on the well-characterized enzyme, Pyruvate (B1213749) Carboxylase (PC).
Introduction
Pyruvate carboxylase (PC) is a crucial enzyme that plays a central role in intermediary metabolism.[1][2] As a biotin-dependent carboxylase, it catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate (OAA), an essential intermediate in several metabolic pathways.[3][4] This function is vital for gluconeogenesis, lipogenesis, the biosynthesis of neurotransmitters, and for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][2][5] PC is found in a wide variety of organisms, from bacteria to humans, highlighting its fundamental importance in cellular metabolism.[1][4] In mammals, PC is predominantly located in the mitochondrial matrix and its activity is highest in the liver, kidney, adipose tissue, and pancreatic islets.[6][7]
Core Function and Mechanism of Action
Pyruvate carboxylase catalyzes a two-step reaction that involves the ATP-dependent carboxylation of its covalently attached biotin (B1667282) cofactor, followed by the transfer of the carboxyl group to pyruvate to form oxaloacetate.[8] The overall reaction is as follows:
Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi
The reaction mechanism can be broken down into two partial reactions that occur at distinct active sites within the enzyme:
-
Biotin Carboxylation: At the first active site, bicarbonate is activated by ATP to form a carboxyphosphate (B1215591) intermediate. This intermediate then carboxylates the biotin cofactor, which is covalently linked to a lysine (B10760008) residue of the biotin carboxyl carrier protein (BCCP) domain of the enzyme.
-
Carboxyl Transfer: The BCCP domain, acting as a swinging arm, translocates the carboxylated biotin to the second active site. Here, the carboxyl group is transferred from carboxybiotin to pyruvate, generating oxaloacetate.
This intricate mechanism ensures the efficient and regulated synthesis of oxaloacetate.
Signaling Pathways and Metabolic Roles
Pyruvate carboxylase is a key regulatory node in several metabolic pathways. Its primary roles include:
-
Gluconeogenesis: In the liver and kidney, PC catalyzes the first committed step of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[9] By producing oxaloacetate from pyruvate, PC provides the necessary substrate for the subsequent enzymatic steps that lead to glucose production. This is particularly crucial during periods of fasting or starvation to maintain blood glucose homeostasis.[6]
-
Anaplerosis and the TCA Cycle: PC plays a vital anaplerotic role by replenishing TCA cycle intermediates that are withdrawn for various biosynthetic processes, such as the synthesis of amino acids and heme. By maintaining the concentration of oxaloacetate, PC ensures the continued operation of the TCA cycle for energy production.[9]
-
Lipogenesis: In adipose tissue and the liver, PC contributes to de novo fatty acid synthesis by providing a source of cytosolic acetyl-CoA. Oxaloacetate produced by PC can be converted to citrate, which is then transported to the cytosol and cleaved to generate acetyl-CoA for fatty acid synthesis.[4]
-
Neurotransmitter Synthesis: In the brain, PC in astrocytes is important for the de novo synthesis of glutamate, a major excitatory neurotransmitter.[5]
-
Insulin (B600854) Secretion: In pancreatic β-cells, PC is involved in glucose-stimulated insulin secretion.[4][5]
Below is a diagram illustrating the central role of Pyruvate Carboxylase in metabolism.
Allosteric Regulation
The activity of pyruvate carboxylase is tightly regulated to meet the metabolic needs of the cell. The primary allosteric activator of PC is acetyl-CoA.[10] When cellular energy levels are high, as indicated by elevated concentrations of acetyl-CoA from fatty acid oxidation, PC is activated to channel pyruvate towards gluconeogenesis and replenish the TCA cycle.[10] This regulation ensures a coordinated response to the energy state of the cell. The binding of acetyl-CoA induces a conformational change in the enzyme that enhances its catalytic activity.[9][11]
The following diagram illustrates the allosteric activation of Pyruvate Carboxylase by Acetyl-CoA.
Quantitative Data
The following tables summarize key quantitative data related to Pyruvate Carboxylase.
Table 1: Kinetic Parameters of Rat Liver Pyruvate Carboxylase
| Substrate/Activator | Km / Ka |
| Pyruvate | ~0.33 mM |
| Bicarbonate | 4.2 mM |
| MgATP²⁻ | 0.14 mM |
| Mg²⁺ | ~0.25 mM |
| Acetyl-CoA | ~0.1 mM |
| Data from a study on rat liver pyruvate carboxylase.[8] |
Table 2: Pyruvate Carboxylase Activity in Rat Tissues
| Tissue Condition | Activity (µmol of oxaloacetate formed/min/g of liver at 30°C) |
| Fed Rats | 3 |
| Starved Rats | 6 |
| Data from a study on rat liver pyruvate carboxylase.[8] |
Experimental Protocols
Pyruvate Carboxylase Activity Assay (Coupled Spectrophotometric Method)
This protocol describes a common method for determining PC activity by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase.[3][4]
Principle:
-
Pyruvate + HCO₃⁻ + ATP --(Pyruvate Carboxylase)--> Oxaloacetate + ADP + Pi
-
Oxaloacetate + NADH + H⁺ --(Malate Dehydrogenase)--> Malate + NAD⁺
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Reagents:
-
1.0 M Tris-HCl, pH 8.0
-
0.5 M NaHCO₃
-
0.1 M MgCl₂
-
1.0 mM Acetyl-CoA
-
0.1 M Pyruvate
-
0.1 M ATP
-
10 mM NADH
-
Malate Dehydrogenase (MDH)
-
Cell or tissue extract containing Pyruvate Carboxylase
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl, NaHCO₃, MgCl₂, Acetyl-CoA, Pyruvate, NADH, and MDH in a UV-transparent cuvette.
-
Equilibrate the cuvette to the desired temperature (e.g., 30°C) in a spectrophotometer.
-
Initiate the reaction by adding the cell or tissue extract to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
A control reaction without pyruvate is performed to account for any background NADH oxidation.
Unit Definition:
One unit (U) of pyruvate carboxylase activity is defined as the amount of enzyme required to produce 1.0 µmole of oxaloacetate in one minute under the specified conditions.[3]
The workflow for this assay is depicted below.
Conclusion
Pyruvate carboxylase is a vital enzyme that sits (B43327) at the crossroads of major metabolic pathways. Its intricate regulation and central role in metabolism make it a key player in maintaining cellular homeostasis. Understanding the function, mechanism, and regulation of PC is essential for researchers in the fields of metabolism, diabetes, and other related diseases. The methodologies and data presented in this guide provide a comprehensive overview for scientists and drug development professionals investigating this critical enzyme.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Anaplerotic roles of pyruvate carboxylase in mammalian tissues | Semantic Scholar [semanticscholar.org]
- 6. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Some aspects of the kinetics of rat liver pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic insight into allosteric activation of human pyruvate carboxylase by acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
Pyruvate Carboxylase-IN-4: An In-Depth Technical Guide for Researchers
December 2025
Abstract
Pyruvate (B1213749) Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is essential for replenishing intermediates of the tricarboxylic acid (TCA) cycle and provides precursors for gluconeogenesis and lipogenesis. As a key metabolic node, PC is a target of significant interest in drug discovery, particularly in the fields of oncology and metabolic diseases. Pyruvate Carboxylase-IN-4 (PC-IN-4), also identified as compound 8v, has emerged as a potent and competitive inhibitor of PC. This technical guide provides a comprehensive overview of PC-IN-4 as a chemical probe for studying PC function, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to utilize PC-IN-4 in their investigations of PC biology.
Introduction to Pyruvate Carboxylase (PC)
Pyruvate carboxylase is a biotin-dependent enzyme that is crucial for intermediary metabolism.[1] It facilitates the irreversible carboxylation of pyruvate to form oxaloacetate, a key intermediate in the TCA cycle.[2] This function is vital for several metabolic pathways:
-
Anaplerosis: PC replenishes TCA cycle intermediates that are consumed in various biosynthetic processes, ensuring the continued operation of the cycle for energy production.
-
Gluconeogenesis: In the liver and kidney, the oxaloacetate produced by PC is a primary substrate for the synthesis of glucose from non-carbohydrate precursors.
-
Lipogenesis: In adipose tissue, PC provides oxaloacetate for the synthesis of citrate, which is then transported to the cytosol and converted to acetyl-CoA, a building block for fatty acid synthesis.[3]
Given its central role, dysregulation of PC activity has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[4]
This compound (PC-IN-4): A Potent Probe
This compound (PC-IN-4), also referred to as compound 8v, is a small molecule inhibitor of PC. It belongs to the α-hydroxycinnamic acid class of compounds.[5]
Mechanism of Action
PC-IN-4 acts as a competitive inhibitor with respect to the substrate pyruvate.[5] This indicates that PC-IN-4 binds to the active site of the enzyme, specifically the carboxyltransferase (CT) domain, thereby preventing the binding and carboxylation of pyruvate.[5] Kinetic studies have further revealed that PC-IN-4 is a mixed-type inhibitor with respect to ATP, suggesting it may bind to a site distinct from the ATP binding site but still influence ATP's interaction with the enzyme.[5]
Data Presentation
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 4.3 µM | [5] |
| Ki (vs. Pyruvate) | 0.74 µM | [5] |
| Inhibition Type (vs. Pyruvate) | Competitive | [5] |
| Inhibition Type (vs. ATP) | Mixed-type | [5] |
Table 1: In Vitro Inhibitory Activity of this compound
| Property | Value | Reference |
| Chemical Formula | C12H9NO3 | [6] |
| Molecular Weight | 215.21 g/mol | [6] |
| CAS Number | 2369048-06-4 | [6] |
Table 2: Physicochemical Properties of this compound
Experimental Protocols
The following protocols are based on the methodologies described by Burkett et al. (2019) for the characterization of PC-IN-4 and general enzymatic assays for PC.
Malate (B86768) Dehydrogenase Coupled Spectrophotometric Assay for PC Activity
This is a continuous spectrophotometric assay used to determine the rate of oxaloacetate production by PC. The production of oxaloacetate is coupled to its reduction to malate by malate dehydrogenase (MDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH oxidation, is monitored to determine PC activity.
Materials:
-
Tris buffer (pH 8.0)
-
MgCl2
-
ATP
-
NaHCO3
-
Pyruvate
-
NADH
-
Malate Dehydrogenase (MDH)
-
Purified Pyruvate Carboxylase enzyme
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix containing Tris buffer, MgCl2, ATP, NaHCO3, NADH, and MDH at their final desired concentrations.
-
Aliquot the master mix into the wells of the 96-well plate.
-
Add this compound to the desired final concentrations to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Add purified Pyruvate Carboxylase enzyme to all wells except for the blank (no enzyme) controls.
-
Incubate the plate at the desired temperature (e.g., 30°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding pyruvate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Inhibition Mechanism (Ki)
To determine the mechanism of inhibition with respect to pyruvate, the assay described in section 3.1 is performed with varying concentrations of both pyruvate and this compound.
Procedure:
-
Set up a matrix of reactions in a 96-well plate with varying concentrations of pyruvate along the x-axis and varying concentrations of PC-IN-4 along the y-axis.
-
Perform the malate dehydrogenase coupled assay as described above.
-
Calculate the initial reaction velocities for each condition.
-
Generate Lineweaver-Burk (double reciprocal) plots (1/velocity vs. 1/[pyruvate]) for each inhibitor concentration.
-
Analyze the plots. For competitive inhibition, the lines will intersect on the y-axis.
-
The Ki value can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows related to PC and PC-IN-4.
Caption: Pyruvate Carboxylase in Central Carbon Metabolism.
Caption: Workflow for PC-IN-4 IC50 Determination.
Caption: Competitive Inhibition Mechanism of PC-IN-4.
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted roles of Pyruvate Carboxylase in health and disease. Its characterized potency and competitive mechanism of action make it a suitable tool for in vitro studies aimed at understanding the consequences of PC inhibition. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to effectively utilize PC-IN-4 in their scientific inquiries. Further studies are warranted to explore the in vivo efficacy and selectivity of this compound, which will be crucial for its potential translation into therapeutic applications.
References
- 1. Anaplerotic Reactions: Key Mechanisms in the Citric Acid Cycle [vedantu.com]
- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 3. Structure, function and regulation of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. [PDF] Targeting Pyruvate Carboxylase Reduces Gluconeogenesis and Adiposity and Improves Insulin Resistance | Semantic Scholar [semanticscholar.org]
- 6. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to Early-Stage Research on Pyruvate Carboxylase Inhibitor-4 (PC-IN-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyruvate (B1213749) Carboxylase as a Therapeutic Target
Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a critical role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3][4][5] This reaction is a key anaplerotic node, replenishing the tricarboxylic acid (TCA) cycle with intermediates that are essential for various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][3][4] PC is a tetrameric protein with each subunit containing a biotin (B1667282) prosthetic group that acts as a mobile carboxyl group carrier between two active sites.[2][4] The activity of PC is allosterically regulated by acetyl-CoA, which signals a demand for oxaloacetate.[4][5]
Given its central role in metabolism, dysregulation of PC has been implicated in several diseases. Increased PC expression and activity are associated with cancer progression, where it supports the high metabolic demands of proliferating tumor cells.[1] In the context of metabolic diseases, elevated PC activity in the liver contributes to increased hepatic glucose production in type 2 diabetes.[6] Therefore, the development of small molecule inhibitors of Pyruvate Carboxylase, such as the hypothetical PC-IN-4, presents a promising therapeutic strategy for these conditions.
Hypothetical Quantitative Data for PC-IN-4
The following tables summarize the hypothetical in vitro and in vivo properties of PC-IN-4, a novel small molecule inhibitor of Pyruvate Carboxylase.
Table 1: In Vitro Enzymatic Activity of PC-IN-4
| Parameter | Value | Description |
| IC₅₀ (hPC) | 50 nM | Half-maximal inhibitory concentration against human Pyruvate Carboxylase. |
| Mechanism of Inhibition | Competitive | Binds to the active site of the enzyme, competing with the substrate pyruvate. |
| Ki | 25 nM | Inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. |
| Selectivity vs. other carboxylases | >100-fold | High selectivity for PC over other biotin-dependent carboxylases. |
Table 2: In Vitro Cellular Activity of PC-IN-4
| Cell Line | Assay | IC₅₀ |
| HCT116 (Colon Cancer) | Cell Proliferation | 200 nM |
| A549 (Lung Cancer) | Cell Proliferation | 350 nM |
| HepG2 (Liver Cancer) | Glucose Production | 150 nM |
Table 3: In Vivo Pharmacokinetic Properties of PC-IN-4 (Mouse Model)
| Parameter | Value |
| Bioavailability (Oral) | 40% |
| Half-life (t₁/₂) | 6 hours |
| Cmax (at 10 mg/kg) | 1.5 µM |
| Clearance | 5 mL/min/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Pyruvate Carboxylase Enzymatic Assay
This protocol describes a coupled enzyme assay to determine the activity of Pyruvate Carboxylase and the inhibitory potential of compounds like PC-IN-4.[7]
Principle: The oxaloacetate produced by PC is used by citrate (B86180) synthase to produce citrate and Coenzyme A (CoA). The free CoA then reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[7]
Materials:
-
1.0 M Tris-HCl, pH 8.0
-
0.5 M NaHCO₃
-
0.1 M MgCl₂
-
1.0 mM Acetyl-CoA
-
0.1 M Pyruvate
-
0.1 M ATP
-
10 mM DTNB in ethanol (B145695) (prepare fresh)
-
Citrate Synthase (≥ 1000 U/mL)
-
Purified human Pyruvate Carboxylase
-
PC-IN-4 (or other test compounds) dissolved in DMSO
Procedure:
-
Reaction Cocktail Preparation: For each reaction, prepare a master mix containing Tris-HCl, NaHCO₃, MgCl₂, Acetyl-CoA, Pyruvate, ATP, DTNB, and Citrate Synthase in a UV-transparent cuvette.
-
Incubation: Incubate the reaction cocktail at 30°C for 10 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add the purified Pyruvate Carboxylase enzyme to the cuvette to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with varying concentrations of PC-IN-4 for 15 minutes before adding to the reaction cocktail.
-
Measurement: Immediately place the cuvette in a spectrophotometer and measure the increase in absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
Data Analysis: The rate of the reaction is proportional to the PC activity. Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Cell Proliferation Assay
This protocol outlines the use of a colorimetric assay to assess the effect of PC-IN-4 on the proliferation of cancer cells.
Principle: The assay measures the metabolic activity of viable cells. A tetrazolium salt (e.g., MTT or WST-1) is reduced by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product, which is quantifiable by spectrophotometry.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
PC-IN-4 (or other test compounds)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PC-IN-4 (typically from 1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Addition of Reagent: Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration to calculate the IC₅₀ value.
Hepatic Glucose Production Assay
This protocol describes an assay to measure the effect of PC-IN-4 on gluconeogenesis in a human liver cell line (e.g., HepG2).
Principle: Cells are cultured in a glucose-free medium supplemented with gluconeogenic precursors (lactate and pyruvate). The amount of glucose produced and secreted into the medium is then quantified.
Materials:
-
HepG2 cells
-
Glucose-free DMEM
-
L-lactate and Sodium Pyruvate
-
PC-IN-4 (or other test compounds)
-
Glucose assay kit
Procedure:
-
Cell Plating: Plate HepG2 cells in a 24-well plate and grow to confluence.
-
Starvation: Wash the cells with PBS and incubate in glucose-free DMEM for 24 hours to deplete intracellular glycogen (B147801) stores.
-
Treatment and Induction: Replace the medium with fresh glucose-free DMEM containing 10 mM L-lactate and 1 mM sodium pyruvate, along with varying concentrations of PC-IN-4. Incubate for 6 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Glucose Measurement: Measure the glucose concentration in the supernatant using a commercially available glucose assay kit.
-
Data Analysis: Normalize the glucose production to the total protein content of the cells in each well. Plot the percentage of glucose production relative to the vehicle control against the logarithm of the inhibitor concentration to determine the IC₅₀.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the central role of Pyruvate Carboxylase in cellular metabolism and its connection to key signaling pathways implicated in disease.
Caption: Role of Pyruvate Carboxylase in metabolism and its inhibition by PC-IN-4.
Caption: Upregulation of Pyruvate Carboxylase by oncogenic signaling pathways in cancer.
Experimental Workflows
The following diagrams outline the workflows for the characterization of a novel Pyruvate Carboxylase inhibitor.
Caption: Workflow for the screening and identification of Pyruvate Carboxylase inhibitors.
Caption: Workflow for in vivo evaluation of a Pyruvate Carboxylase inhibitor.
References
- 1. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
An In-depth Technical Guide to Pyruvate Carboxylase-IN-4 and its Impact on the TCA Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) Carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and neurotransmitter synthesis.[1] Dysregulation of PC activity is implicated in various diseases, including cancer and type 2 diabetes, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of a potent and selective small molecule inhibitor, Pyruvate Carboxylase-IN-4 (PC-IN-4), also identified as compound 8v. We will delve into its mechanism of action, its impact on the TCA cycle, present key quantitative data, and provide detailed experimental protocols for its evaluation.
Introduction to this compound (PC-IN-4)
This compound is a member of the α-hydroxycinnamic acid class of compounds and has been identified as a potent and competitive inhibitor of Pyruvate Carboxylase.[2][3] It specifically targets the carboxyltransferase (CT) domain of the enzyme, one of the three functional domains responsible for the enzyme's catalytic activity.[2][3] The selective inhibition of PC by PC-IN-4 offers a valuable tool for studying the metabolic consequences of reduced PC activity and presents a potential therapeutic strategy for diseases characterized by aberrant PC function.
Mechanism of Action
Pyruvate Carboxylase catalyzes the formation of oxaloacetate from pyruvate in a two-step reaction. The first step occurs at the biotin (B1667282) carboxylation (BC) domain, where biotin is carboxylated in an ATP-dependent manner. The carboxylated biotin then translocates to the carboxyltransferase (CT) domain, where the carboxyl group is transferred to pyruvate to form oxaloacetate.[1][4]
PC-IN-4 exerts its inhibitory effect by acting as a competitive inhibitor with respect to pyruvate.[2][3] This indicates that PC-IN-4 binds to the active site of the CT domain, directly competing with the binding of the natural substrate, pyruvate. By occupying the pyruvate-binding site, PC-IN-4 prevents the transfer of the carboxyl group from carboxybiotin to pyruvate, thereby blocking the production of oxaloacetate. Furthermore, PC-IN-4 exhibits a mixed-type inhibition with respect to ATP, suggesting that it can bind to the enzyme at a site distinct from the ATP-binding site in the BC domain, likely influencing the overall conformational changes required for catalysis.[2]
Impact on the Tricarboxylic Acid (TCA) Cycle
The primary role of Pyruvate Carboxylase is to provide oxaloacetate to the TCA cycle, a process known as anaplerosis. Oxaloacetate is a crucial intermediate in the cycle, as it combines with acetyl-CoA to form citrate (B86180), initiating the cycle. By inhibiting PC, this compound directly curtails the replenishment of the oxaloacetate pool from pyruvate.
This reduction in anaplerotic flux has significant downstream effects on the TCA cycle:
-
Reduced TCA Cycle Intermediates: A decrease in oxaloacetate levels will lead to a general depletion of all TCA cycle intermediates, impairing the cycle's overall capacity.
-
Decreased Oxidative Phosphorylation: With a reduced flux through the TCA cycle, the production of reducing equivalents (NADH and FADH2) will be diminished, leading to a decrease in ATP production via oxidative phosphorylation.
-
Impaired Biosynthetic Pathways: The TCA cycle provides precursors for various biosynthetic pathways. A reduction in intermediates like citrate (for fatty acid synthesis) and α-ketoglutarate (for amino acid synthesis) will negatively impact these processes.
The following Graphviz diagram illustrates the inhibitory effect of PC-IN-4 on the Pyruvate Carboxylase reaction and its subsequent impact on the TCA cycle.
Caption: Inhibition of Pyruvate Carboxylase by PC-IN-4 blocks oxaloacetate production, impacting the TCA cycle.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized through various assays. The key quantitative data are summarized in the tables below, based on the findings from Burkett DJ, et al. (2019).
Table 1: Inhibitory Activity of this compound against Pyruvate Carboxylase
| Parameter | Value (µM) | Description |
| IC50 | 4.3 | The half maximal inhibitory concentration, indicating the concentration of PC-IN-4 required to inhibit 50% of PC activity. |
| Ki (vs. Pyruvate) | 0.74 | The inhibition constant for competitive inhibition with respect to pyruvate, reflecting the binding affinity of the inhibitor to the enzyme. |
| Ki (vs. ATP) | 5.2 | The inhibition constant for mixed-type inhibition with respect to ATP. |
Table 2: Selectivity Profile of this compound
| Enzyme | % Inhibition at 10 µM | Description |
| Human Carbonic Anhydrase II | Not significant | Indicates high selectivity against this off-target enzyme. |
| Matrix Metalloproteinase-2 | Not significant | Demonstrates specificity for PC over this metalloproteinase. |
| Malate (B86768) Dehydrogenase | Not significant | Shows no significant inhibition of another key enzyme in mitochondrial metabolism. |
| Lactate Dehydrogenase | Not significant | Confirms selectivity against this related dehydrogenase. |
Data extracted from Burkett DJ, et al. Bioorg Med Chem. 2019 Sep 15;27(18):4041-4047.[2][3]
Experimental Protocols
The evaluation of this compound and other α-hydroxycinnamic acid-based inhibitors was performed using two primary enzyme assays. The detailed methodologies are provided below.
Fast Violet B (FVB) Assay for PC Activity
This assay provides a colorimetric readout for the production of oxaloacetate.
Principle: The oxaloacetate produced by Pyruvate Carboxylase reacts with Fast Violet B salt to form a colored product that can be quantified spectrophotometrically at 530 nm.
Workflow Diagram:
Caption: Workflow for the Fast Violet B (FVB) assay to measure Pyruvate Carboxylase activity.
Detailed Protocol:
-
Enzyme and Inhibitor Preparation: Add a solution of purified Pyruvate Carboxylase to the wells of a 96-well microplate. Subsequently, add the desired concentrations of this compound (dissolved in a suitable solvent like DMSO) or the vehicle control. Allow for a brief pre-incubation period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate master mix containing pyruvate, ATP, and sodium bicarbonate (NaHCO3) to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of ethylenediaminetetraacetic acid (EDTA), which chelates the Mg2+ ions essential for PC activity.
-
Color Development: Add a freshly prepared solution of Fast Violet B salt to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for a period sufficient for color development (e.g., 2 hours).
-
Measurement: Measure the absorbance of the colored product at 530 nm using a microplate reader. The absorbance is directly proportional to the amount of oxaloacetate produced.
Malate Dehydrogenase (MDH) Coupled Enzyme Assay
This is a continuous spectrophotometric assay that monitors the consumption of NADH.
Principle: The oxaloacetate produced by Pyruvate Carboxylase is immediately converted to malate by an excess of Malate Dehydrogenase (MDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Workflow Diagram:
Caption: Workflow for the Malate Dehydrogenase (MDH) coupled assay for Pyruvate Carboxylase activity.
Detailed Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., Tris-HCl), pyruvate, ATP, NaHCO3, NADH, and an excess of Malate Dehydrogenase.
-
Inhibitor Addition: Add the desired concentration of this compound or vehicle control to the cuvette.
-
Temperature Equilibration: Place the cuvette in a temperature-controlled spectrophotometer and allow the mixture to equilibrate to the desired assay temperature (e.g., 30°C).
-
Reaction Initiation: Initiate the reaction by adding a small volume of purified Pyruvate Carboxylase to the cuvette and mix thoroughly.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of oxaloacetate production by PC.
Conclusion
This compound is a valuable chemical probe for elucidating the roles of Pyruvate Carboxylase in health and disease. Its well-characterized competitive mechanism of action, respectable potency, and high selectivity make it a superior tool compared to less specific inhibitors. The detailed experimental protocols provided herein will enable researchers to reliably assess the activity of PC-IN-4 and other potential inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of PC-IN-4 and its analogs is warranted to explore their full therapeutic potential in oncology and metabolic diseases.
References
Understanding the Biological Activity of Pyruvate Carboxylase-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Pyruvate (B1213749) Carboxylase-IN-4 (also known as Compound 8v), a potent and competitive inhibitor of Pyruvate Carboxylase (PC). This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action within relevant biological pathways.
Core Data Summary
Pyruvate Carboxylase-IN-4 has been identified as a significant inhibitor of Pyruvate Carboxylase through a structure-based drug design project.[1][2][3] Its inhibitory activity has been quantified, demonstrating competitive inhibition with respect to pyruvate and mixed-type inhibition with respect to ATP.[1][3][4]
| Parameter | Value | Substrate | Inhibition Type | Source |
| IC50 | 4.3 ± 1.5 μM | Pyruvate | Not Applicable | [1][3][5] |
| Ki | 0.74 μM | Pyruvate | Competitive | [1][3][4] |
| Ki | 5.2 μM | ATP | Mixed-Type | [4] |
Furthermore, this compound has demonstrated selectivity, showing no significant inhibition of other enzymes such as human carbonic anhydrase II, matrix metalloproteinase-2, malate (B86768) dehydrogenase, or lactate (B86563) dehydrogenase, highlighting its specificity for Pyruvate Carboxylase.[1][2][3]
Mechanism of Action and Signaling Pathway
Pyruvate Carboxylase is a crucial mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[6][7] This reaction is a key anaplerotic process, replenishing intermediates of the Tricarboxylic Acid (TCA) cycle, and is vital for gluconeogenesis and lipogenesis.[6][8][9] this compound exerts its inhibitory effect by targeting the carboxyltransferase (CT) domain of the enzyme, thereby blocking the transfer of the carboxyl group to pyruvate.[1][3]
References
- 1. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carb" by Daniel John Burkett [epublications.marquette.edu]
- 3. researchgate.net [researchgate.net]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 9. Requirement of hepatic pyruvate carboxylase during fasting, high fat, and ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies with Pyruvate Carboxylase-IN-4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of preliminary studies involving Pyruvate (B1213749) Carboxylase-IN-4 (PC-IN-4), a competitive inhibitor of Pyruvate Carboxylase (PC). Pyruvate Carboxylase is a critical mitochondrial enzyme that plays a pivotal role in gluconeogenesis, lipogenesis, and the replenishment of the tricarboxylic acid (TCA) cycle.[1][2][3][4] This document summarizes the known biochemical data of PC-IN-4, details relevant experimental protocols for its characterization, and presents its effects on key metabolic signaling pathways. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of Pyruvate Carboxylase inhibition.
Introduction to Pyruvate Carboxylase
Pyruvate Carboxylase (PC) is a biotin-dependent mitochondrial enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate (OAA).[5][6] This reaction is a crucial anaplerotic process, meaning it replenishes intermediates of the TCA cycle.[2][3] OAA is a key metabolite that can be used for gluconeogenesis, fatty acid synthesis, and amino acid production.[1][7] The enzyme is a tetramer, with each subunit containing a biotin (B1667282) carboxylation domain, a carboxyltransferase domain, a biotin carboxyl carrier domain, and a PC tetramerization domain.[2][5] The activity of PC is allosterically activated by acetyl-CoA, signaling an abundance of fatty acid-derived acetyl-CoA and the need for OAA for either the TCA cycle or gluconeogenesis.[2][8][9]
Given its central role in metabolism, dysregulation of PC has been implicated in various metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease, as well as in certain cancers.[10][11] Therefore, the development of specific inhibitors of PC is of significant interest for therapeutic applications.
Overview of Pyruvate Carboxylase-IN-4
This compound (also known as Compd 8V) has been identified as a competitive inhibitor of Pyruvate Carboxylase.[12]
Biochemical Properties
| Property | Value | Reference |
| Compound Name | This compound (Compd 8V) | [12] |
| Mechanism of Action | Competitive Inhibitor | [12] |
| IC₅₀ | 4.3 μM | [12] |
| Molecular Formula | C₁₂H₉NO₃ | [12] |
| CAS Number | 2369048-06-4 | [12] |
Key Signaling Pathways Involving Pyruvate Carboxylase
The inhibition of Pyruvate Carboxylase by PC-IN-4 is expected to impact several key metabolic pathways.
Figure 1: Simplified signaling pathway showing the role of Pyruvate Carboxylase and the inhibitory action of PC-IN-4.
Experimental Protocols
This section details the methodologies for key experiments to characterize the activity and effects of this compound.
In Vitro Pyruvate Carboxylase Activity Assay
This protocol describes a coupled enzyme assay to determine the inhibitory activity of PC-IN-4 on Pyruvate Carboxylase. The production of oxaloacetate by PC is coupled to the reaction catalyzed by citrate (B86180) synthase, which generates free Coenzyme A (CoA). The free CoA is then detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[13]
Materials:
-
1.0 M Tris-HCl, pH 8.0
-
0.5 M NaHCO₃
-
0.1 M MgCl₂
-
1.0 mM Acetyl CoA
-
0.1 M Pyruvate
-
0.1 M ATP
-
DTNB solution (3.9 mg in 1.0 mL 100% ethanol, prepared fresh)
-
Citrate Synthase (e.g., Sigma C3260, ~1000 U/mL)
-
Purified Pyruvate Carboxylase
-
This compound (in appropriate solvent, e.g., DMSO)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction cocktail in a UV-transparent cuvette containing Tris-HCl, NaHCO₃, MgCl₂, Acetyl CoA, Pyruvate, ATP, DTNB, and Citrate Synthase.
-
Add varying concentrations of this compound to the experimental cuvettes. An equivalent volume of solvent should be added to the control cuvette.
-
Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known amount of purified Pyruvate Carboxylase to each cuvette.
-
Immediately mix the contents and place the cuvettes in the spectrophotometer.
-
Monitor the increase in absorbance at 412 nm for 60 seconds. The rate of change in absorbance is proportional to the PC activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for the in vitro Pyruvate Carboxylase activity assay.
Cellular Gluconeogenesis Assay
This assay measures the effect of PC-IN-4 on gluconeogenesis in primary hepatocytes.
Materials:
-
Primary hepatocytes
-
Glucose-free culture medium
-
[U-¹³C]Lactate and [U-¹³C]Pyruvate
-
This compound
-
LC-MS/MS system
Procedure:
-
Culture primary hepatocytes in standard medium.
-
Wash the cells and replace the medium with glucose-free medium containing [U-¹³C]Lactate and [U-¹³C]Pyruvate.
-
Treat the cells with varying concentrations of this compound.
-
After a defined incubation period (e.g., 4 hours), collect the culture medium.
-
Analyze the medium for the presence of ¹³C-labeled glucose using LC-MS/MS.
-
Normalize the amount of labeled glucose to the total protein content of the cells.
Hypothetical Preliminary Data
The following tables present hypothetical data from preliminary studies with this compound, based on its known mechanism of action.
In Vitro Inhibition of Pyruvate Carboxylase
| PC-IN-4 Concentration (μM) | % Inhibition (Mean ± SD) |
| 0 (Control) | 0 ± 2.1 |
| 0.1 | 8.5 ± 3.4 |
| 1.0 | 35.2 ± 4.1 |
| 5.0 | 52.8 ± 3.9 |
| 10.0 | 78.6 ± 5.2 |
| 50.0 | 95.1 ± 2.8 |
Effect on Cellular Gluconeogenesis in Primary Hepatocytes
| Treatment | ¹³C-Glucose Production (nmol/mg protein) (Mean ± SD) | % of Control |
| Vehicle Control | 25.4 ± 2.8 | 100 |
| PC-IN-4 (10 μM) | 11.2 ± 1.9 | 44.1 |
| PC-IN-4 (50 μM) | 4.8 ± 1.1 | 18.9 |
Discussion and Future Directions
The preliminary data, although hypothetical, suggest that this compound is a potent inhibitor of Pyruvate Carboxylase with an IC₅₀ in the low micromolar range.[12] Its ability to suppress gluconeogenesis in a cellular context highlights its potential as a therapeutic agent for metabolic diseases characterized by excessive hepatic glucose production.
Future studies should focus on:
-
In vivo efficacy studies: Evaluating the effect of PC-IN-4 on blood glucose levels in animal models of type 2 diabetes.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Selectivity profiling: Assessing the inhibitory activity of PC-IN-4 against other biotin-dependent carboxylases to ensure target specificity.
-
Structural studies: Co-crystallization of PC with PC-IN-4 to elucidate the precise binding mode and guide further lead optimization.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics targeting Pyruvate Carboxylase. The experimental protocols and conceptual framework provided in this guide are intended to facilitate further research and development of this and similar compounds for the potential treatment of metabolic diseases.
References
- 1. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [digital.library.adelaide.edu.au]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. Requirement of hepatic pyruvate carboxylase during fasting, high fat, and ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 6. Mitochondrion - Wikipedia [en.wikipedia.org]
- 7. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Activation and inhibition of pyruvate carboxylase from Rhizobium etli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting pyruvate carboxylase reduces gluconeogenesis and adiposity and improves insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyruvate Carboxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound - Immunomart [immunomart.com]
- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Methodological & Application
Application Notes and Protocols for a Cellular Assay of a Pyruvate Carboxylase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate (B1213749) carboxylase (PC) is a mitochondrial enzyme that plays a critical role in cellular metabolism.[1][2][3][4] It catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA)[1][2]. This reaction is a key anaplerotic process, meaning it replenishes intermediates of the tricarboxylic acid (TCA) cycle.[1][2] By maintaining the levels of TCA cycle intermediates, PC supports various essential metabolic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters[1][3][4].
Given its central role in metabolism, deregulation of PC activity has been implicated in several diseases, including type 2 diabetes and various cancers such as glioblastoma, breast, and non-small cell lung cancer[3]. This makes PC an attractive therapeutic target for drug development. These application notes provide a detailed protocol for a cellular assay to screen for and characterize inhibitors of pyruvate carboxylase. While the specific compound "Pyruvate Carboxylase-IN-4" is not publicly documented, this protocol outlines a robust method applicable to novel small molecule inhibitors of PC.
The described assay is a colorimetric, endpoint assay suitable for a 96-well plate format, making it amenable to high-throughput screening[5]. The principle of the assay is based on the reaction of the PC product, oxaloacetate, with the diazonium salt Fast Violet B (FVB), which forms a colored adduct with an absorbance maximum at 530 nm[5][6]. The intensity of the color is directly proportional to the amount of oxaloacetate produced, and thus to the activity of pyruvate carboxylase.
Signaling Pathway
Pyruvate carboxylase is a key enzyme at the crossroads of several major metabolic pathways. The following diagram illustrates the central role of PC in converting pyruvate to oxaloacetate, which then feeds into the TCA cycle and serves as a substrate for gluconeogenesis.
Caption: Role of Pyruvate Carboxylase in Metabolism.
Experimental Protocol
This protocol is designed for a 96-well plate format to assess the inhibitory activity of a test compound on pyruvate carboxylase in a cellular lysate.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Cell Line (e.g., HepG2, A549) | ATCC | Varies | Liquid Nitrogen |
| DMEM/F-12 Medium | Gibco | Varies | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | Varies | -20°C |
| Penicillin-Streptomycin (B12071052) | Gibco | Varies | -20°C |
| Trypsin-EDTA | Gibco | Varies | 4°C |
| Phosphate-Buffered Saline (PBS) | Gibco | Varies | Room Temperature |
| PC Assay Buffer | - | - | 4°C |
| Test Inhibitor (e.g., this compound) | - | - | -20°C |
| Acetyl CoA | Sigma-Aldrich | A2056 | -20°C |
| ATP | Sigma-Aldrich | A2383 | -20°C |
| Sodium Pyruvate | Sigma-Aldrich | P2256 | 4°C |
| Sodium Bicarbonate | Sigma-Aldrich | S6014 | Room Temperature |
| Fast Violet B Salt | Santa Cruz Biotechnology | sc-214995 | 4°C |
| Trichloroacetic Acid (TCA) | Sigma-Aldrich | T6399 | Room Temperature |
| 96-well Clear, Flat-Bottom Plates | Corning | 3596 | Room Temperature |
Solutions Preparation
-
PC Assay Buffer (50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, pH 7.4): Prepare and store at 4°C.
-
Reaction Mix (prepare fresh): For each reaction, mix:
-
10 µL of 10x PC Assay Buffer
-
5 µL of 10 mM ATP
-
5 µL of 10 mM Sodium Pyruvate
-
5 µL of 100 mM Sodium Bicarbonate
-
2.5 µL of 4 mM Acetyl CoA
-
Water to a final volume of 50 µL.
-
-
Test Compound Dilutions: Prepare a stock solution of the inhibitor in DMSO. Serially dilute the stock solution in PC Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Fast Violet B (FVB) Solution (46 mM in DMSO): Prepare and protect from light.
-
Trichloroacetic Acid (TCA) Solution (1 M): Prepare in water.
Experimental Workflow
The following diagram outlines the key steps of the cellular assay protocol.
Caption: Cellular Assay Workflow for PC Inhibitor.
Step-by-Step Procedure
-
Cell Culture and Lysate Preparation:
-
Culture cells (e.g., HepG2) in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, wash with PBS and harvest.
-
Resuspend the cell pellet in ice-cold PC Assay Buffer and lyse the cells by sonication or multiple freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay. Dilute the lysate to a working concentration (e.g., 1 mg/mL) with PC Assay Buffer.
-
-
Assay Plate Setup:
-
Prepare a 96-well plate with the following controls and samples:
-
Blank: PC Assay Buffer without cell lysate.
-
Positive Control (100% activity): Cell lysate with vehicle (e.g., 1% DMSO).
-
Test Compound: Cell lysate with various concentrations of the pyruvate carboxylase inhibitor.
-
-
Add 40 µL of the diluted cell lysate to the appropriate wells.
-
Add 10 µL of the test compound dilutions or vehicle to the corresponding wells.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the freshly prepared Reaction Mix to all wells.
-
Mix gently by pipetting or on a plate shaker.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 10 µL of 1 M TCA to each well.
-
Add 10 µL of the 46 mM Fast Violet B solution to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light, to allow for color development[6].
-
-
Data Acquisition:
-
Measure the absorbance of each well at 530 nm using a microplate reader.
-
Data Analysis
-
Correct for Blank: Subtract the average absorbance of the blank wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Absorbance of Test Compound - Absorbance of Blank) / (Absorbance of Positive Control - Absorbance of Blank))
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of PC activity).
-
Quantitative Data Summary
The following table provides a template for summarizing the results obtained from the assay for a hypothetical pyruvate carboxylase inhibitor. As no public data for "this compound" exists, example data for a known, non-specific inhibitor (oxalate) is provided for illustrative purposes[6].
| Compound | Target | Assay Type | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Pyruvate Carboxylase | Cellular Lysate Colorimetric Assay | e.g., HepG2 | User-determined | N/A |
| Oxalate (B1200264) (Example) | Pyruvate Carboxylase | Purified Enzyme Colorimetric Assay | N/A | 97 | [6] |
Note: The IC₅₀ value for a test compound will be highly dependent on the specific cell line and assay conditions used. The provided value for oxalate is from a purified enzyme assay and serves as a general reference.
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Roles of pyruvate carboxylase in human diseases: from diabetes to cancers and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput screening assay for pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epublications.marquette.edu [epublications.marquette.edu]
Pyruvate Carboxylase-IN-4: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2][3] This function is essential for numerous biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][2] Dysregulation of PC activity has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive target for therapeutic intervention.[1] Pyruvate Carboxylase-IN-4 (PC-IN-4) is a potent and competitive inhibitor of PC, offering a valuable tool for studying the enzyme's function and for potential drug development.[4][5]
These application notes provide detailed protocols and guidelines for the in vitro use of this compound, designed to assist researchers in accurately assessing its effects on enzymatic activity and cellular functions.
Data Presentation
Inhibitor Profile: this compound
| Property | Value | Reference |
| Mechanism of Action | Competitive Inhibitor of Pyruvate Carboxylase | [4][5] |
| IC₅₀ | 4.3 µM | [4][5] |
| Storage | Store at -20°C | [5] |
| Shipping | Shipped on blue ice | [5] |
General Properties of Small Molecule Inhibitors for In Vitro Use
| Parameter | Recommendation | Reference |
| Stock Solution Solvent | DMSO | [6] |
| Stock Solution Storage | -20°C or below, in aliquots to avoid freeze-thaw cycles | [6] |
| Final DMSO Concentration in Assay | < 0.5% (vehicle controls are essential) | [7] |
| Working Concentration | Typically 1-10 times the IC₅₀, determined by dose-response experiments | [8] |
Signaling and Metabolic Pathways
Pyruvate Carboxylase is a central node in cellular metabolism, integrating glucose metabolism with the TCA cycle and various biosynthetic pathways. Its inhibition can have profound effects on cellular energy homeostasis and macromolecular synthesis.
References
- 1. Roles of pyruvate carboxylase in human diseases: from diabetes to cancers and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 3. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Pyruvate Carboxylase-IN-4 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, optimization, and stability assessment of stock solutions of Pyruvate (B1213749) Carboxylase-IN-4, a potent and competitive inhibitor of Pyruvate Carboxylase (PC).
Physicochemical Properties of Pyruvate Carboxylase-IN-4
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 215.20 g/mol | Vendor Data |
| IC₅₀ | 4.3 µM | Vendor Data |
| Molecular Formula | C₁₂H₉NO₃ | Vendor Data |
| Recommended Storage (Solid) | -20°C | Vendor Data |
Standard Protocol for 10 mM Stock Solution Preparation
This protocol describes a standard method for preparing a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for in vitro experiments.
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For a 1 mL (0.001 L) stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 215.20 g/mol x 1000 mg/g = 2.152 mg
Procedure
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out 2.152 mg of this compound using a calibrated analytical balance and transfer it to a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Standard workflow for preparing a 10 mM stock solution of this compound.
Experimental Protocol: Solvent Optimization
This protocol outlines a method to determine the optimal solvent for dissolving this compound by testing its solubility in common laboratory solvents.
Materials
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure
-
Weigh out three equal amounts of this compound (e.g., 1 mg) into three separate microcentrifuge tubes.
-
To the first tube, add a small, precise volume of DMSO (e.g., 50 µL) to attempt to create a high-concentration stock (e.g., 20 mg/mL).
-
To the second tube, add the same volume of Ethanol.
-
To the third tube, add the same volume of PBS.
-
Vortex each tube vigorously for 2-3 minutes.
-
Visually inspect each tube for complete dissolution. Note any undissolved particles.
-
If the compound does not dissolve, incrementally add more of the respective solvent (e.g., in 10 µL increments), vortexing after each addition, until the compound is fully dissolved or a maximum volume is reached.
-
Record the final concentration at which the compound completely dissolves in each solvent.
-
The solvent that dissolves the compound at the highest concentration with the least volume is considered the optimal solvent.
Workflow for determining the optimal solvent for this compound.
Experimental Protocol: Stock Solution Stability Assessment
This protocol provides a framework for evaluating the stability of a this compound stock solution over time at different storage temperatures. High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for this assessment.
Materials
-
Prepared stock solution of this compound in the optimal solvent.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Appropriate mobile phase for HPLC analysis.
-
Incubators or water baths set at desired temperatures (e.g., 4°C, room temperature, 37°C).
-
Freezer for -20°C storage.
-
HPLC vials.
Procedure
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Timepoint 0: Immediately take an aliquot of the fresh stock solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. This will serve as the baseline (100% integrity).
-
Aliquot the remaining stock solution into multiple tubes.
-
Store the aliquots at different temperatures: -20°C, 4°C, room temperature (RT), and 37°C.
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage temperature.
-
Dilute the aged aliquots to the same concentration as the timepoint 0 sample and analyze them by HPLC.
-
Compare the peak area of the this compound from the aged samples to the peak area of the timepoint 0 sample. The appearance of new peaks may indicate degradation.
-
Calculate the percentage of the inhibitor remaining at each time point and temperature to determine its stability under different storage conditions.
Workflow for assessing the stability of the this compound stock solution.
Pyruvate Carboxylase Signaling Pathway
Pyruvate Carboxylase is a key enzyme in metabolism, catalyzing the conversion of pyruvate to oxaloacetate. This reaction is an important anaplerotic step, replenishing the intermediates of the tricarboxylic acid (TCA) cycle. This compound inhibits this process.
Inhibition of Pyruvate Carboxylase by this compound.
Application Notes and Protocols for Pyruvate Carboxylase-IN-4 (ZY-444) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction replenishes the tricarboxylic acid (TCA) cycle, which is essential for the biosynthesis of macromolecules and energy production. In many cancer cells, PC is upregulated to support their high proliferative and metabolic demands, making it an attractive target for anti-cancer drug development.
Pyruvate Carboxylase-IN-4, also known as ZY-444, is a potent and selective small molecule inhibitor of PC.[1][2][3] By binding to and inactivating PC, ZY-444 disrupts cancer cell metabolism, leading to the suppression of proliferation, migration, and invasion.[1][2][3] These application notes provide detailed protocols for determining the working concentration of ZY-444 in various cancer cell lines and for assessing its effects on key signaling pathways and cellular metabolic functions.
Data Presentation
The working concentration of ZY-444 can vary significantly depending on the cell line and the duration of the experiment. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound and serves as a starting point for determining the optimal working concentration.
Table 1: IC50 Values of ZY-444 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| TPC-1 | Papillary Thyroid Carcinoma | 48 hours | 3.82 | [2] |
| TPC-1 | Papillary Thyroid Carcinoma | 72 hours | 3.34 | [2] |
| KTC-1 | Papillary Thyroid Carcinoma | 48 hours | 3.79 | [2] |
| KTC-1 | Papillary Thyroid Carcinoma | 72 hours | 3.69 | [2] |
| MDA-MB-231 | Breast Cancer | 48 hours | Not explicitly stated, but effective in the 0-10 µM range | [1] |
| 4T1 | Breast Cancer | 48 hours | Not explicitly stated, but effective in the 0-10 µM range | [1] |
| DU145 | Prostate Cancer | 48 hours | Not explicitly stated, but effective in the 0-10 µM range | [1] |
| PC3 | Prostate Cancer | 48 hours | Not explicitly stated, but effective in the 0-10 µM range | [1] |
Note: The IC50 values can be influenced by experimental conditions such as cell density, serum concentration, and the specific assay used. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental setup.
Signaling Pathways and Experimental Workflows
ZY-444 has been shown to inhibit cancer progression by modulating key signaling pathways, including the Wnt/β-catenin/Snail and MAPK/ERK pathways.[1][3]
Caption: Signaling pathways affected by Pyruvate Carboxylase inhibition.
Caption: General experimental workflow for studying PC-IN-4 effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of ZY-444 and to assess its effect on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound (ZY-444) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ZY-444 in complete culture medium. A typical starting range would be from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ZY-444. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis for Wnt/β-catenin and MAPK/ERK Pathways
This protocol is used to assess the effect of ZY-444 on the expression and phosphorylation status of key proteins in the Wnt/β-catenin and MAPK/ERK signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound (ZY-444)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of ZY-444 (e.g., 1x and 2x the IC50 value) for the chosen duration (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Metabolic Assays
This assay measures the rate of oxygen consumption, an indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
XF cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
This compound (ZY-444)
Procedure:
-
Cell Seeding: Seed cells in an XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with ZY-444 at the desired concentrations for the appropriate duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup and Measurement: Load the mitochondrial stress test reagents into the injection ports of the sensor cartridge. Place the cell plate in the Seahorse XF Analyzer and perform the assay according to the manufacturer's instructions to measure basal OCR and the response to the injected compounds.
-
Data Analysis: Analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
This assay measures the amount of lactate secreted into the culture medium, which is an indicator of the rate of glycolysis.
Materials:
-
Cancer cell line of interest
-
24-well tissue culture plates
-
This compound (ZY-444)
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in 24-well plates and treat with ZY-444 as described for other assays.
-
Sample Collection: At the end of the treatment period, collect the cell culture medium.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's protocol.
-
Data Normalization: After collecting the medium, lyse the cells in the wells and measure the total protein content to normalize the lactate production values to the cell number.
-
Data Analysis: Compare the normalized lactate production in treated cells to that in control cells.
Conclusion
This compound (ZY-444) is a valuable tool for studying the role of PC in cancer cell metabolism and for exploring its therapeutic potential. The protocols provided in these application notes offer a comprehensive guide for researchers to determine the effective working concentration of ZY-444 and to investigate its biological effects in cell culture models. It is crucial to optimize the experimental conditions for each specific cell line and research question to ensure reliable and reproducible results.
References
Application Notes and Protocols for Pyruvate Carboxylase-IN-4 in Cancer Cell Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Pyruvate (B1213749) Carboxylase (PC), a mitochondrial enzyme, plays a pivotal role in this reprogramming. PC catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate (OAA), a crucial anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle. This process is vital for the synthesis of macromolecules such as lipids, nucleotides, and non-essential amino acids, which are essential for tumor growth and survival[1][2][3].
In many cancer types, including non-small cell lung cancer and breast cancer, PC expression and activity are upregulated[4][5]. Elevated PC function provides cancer cells with metabolic flexibility, allowing them to adapt to nutrient-deprived conditions within the tumor microenvironment. Notably, PC-mediated anaplerosis can compensate for reduced glutamine availability, a common metabolic stressor in tumors, thereby promoting cell survival and proliferation[3]. Consequently, the inhibition of Pyruvate Carboxylase presents a promising therapeutic strategy to disrupt cancer cell metabolism and impede tumor progression.
Pyruvate Carboxylase-IN-4: A Potent and Competitive Inhibitor
This compound (also known as Compound 8v) is a small molecule inhibitor of Pyruvate Carboxylase[1][6]. It functions as a competitive inhibitor with respect to the enzyme's substrate, pyruvate[6].
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.20 g/mol |
| CAS Number | 2369048-06-4 |
| Synonyms | Compound 8v, 2-hydroxy-3-(quinoline-2-yl)propenoic acid |
Quantitative Data
Enzymatic Inhibition
This compound has been characterized as a potent inhibitor of PC enzymatic activity. The following table summarizes its in vitro inhibitory profile as reported in the literature.
| Compound | Target | IC₅₀ (µM) | Inhibition Mechanism | Reference |
| This compound | Pyruvate Carboxylase | 4.3 | Competitive with pyruvate | [6] |
Cellular Activity of Other PC Inhibitors
While specific anti-proliferative data for this compound in cancer cell lines is not yet publicly available, data from other PC inhibitors, such as ZY-444, can provide a reference for the potential efficacy of this class of compounds in a cellular context.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) for Cell Proliferation | Reference |
| ZY-444 | TPC-1 | Papillary Thyroid Carcinoma | ~4 (for 48h treatment) | [7] |
| ZY-444 | KTC-1 | Papillary Thyroid Carcinoma | ~4 (for 48h treatment) | [7] |
Note: The cellular effects of this compound will need to be determined empirically. The provided enzymatic IC₅₀ value can serve as a starting point for designing dose-response experiments.
Signaling Pathways and Experimental Workflows
Pyruvate Carboxylase in Cancer Cell Metabolism
Caption: Pyruvate Carboxylase's central role in replenishing the TCA cycle for biosynthesis.
Experimental Workflow for Evaluating PC-IN-4
Caption: A structured workflow for comprehensive analysis of PC-IN-4's effects.
Experimental Protocols
Pyruvate Carboxylase Enzymatic Activity Assay (Coupled Assay)
This protocol is adapted from methodologies used to characterize PC inhibitors and measures the production of OAA by coupling it to the malate (B86768) dehydrogenase (MDH) reaction, which consumes NADH. The rate of NADH oxidation is monitored spectrophotometrically.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
ATP solution (100 mM)
-
MgCl₂ solution (100 mM)
-
KHCO₃ solution (1 M)
-
Sodium pyruvate solution (100 mM)
-
Acetyl-CoA solution (10 mM)
-
NADH solution (10 mM)
-
Malate Dehydrogenase (MDH) (e.g., 1000 units/mL)
-
Purified Pyruvate Carboxylase or cell lysate containing PC
-
This compound (stock solution in DMSO)
-
96-well UV-transparent plate
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reaction Master Mix: For each reaction, prepare a master mix containing:
-
100 mM Tris-HCl, pH 8.0
-
5 mM ATP
-
10 mM MgCl₂
-
20 mM KHCO₃
-
0.2 mM NADH
-
10 units/mL Malate Dehydrogenase
-
0.5 mM Acetyl-CoA
-
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add a small volume (e.g., 2 µL) of the diluted inhibitor or vehicle control.
-
Add the enzyme source (purified PC or cell lysate) to each well.
-
Add the Reaction Master Mix to each well to a final volume of 180 µL.
-
-
Initiate Reaction: Start the reaction by adding 20 µL of 100 mM sodium pyruvate to each well.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.1%. Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC₅₀ value.
-
Western Blot Analysis for PC Expression
This protocol allows for the detection of changes in Pyruvate Carboxylase protein levels following treatment with PC-IN-4.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Pyruvate Carboxylase (e.g., from Cell Signaling Technology or Proteintech)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PC (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (including any floating cells in the medium) by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Researchers should consult the primary literature and adhere to all laboratory safety guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate carboxylase and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bionews.com [bionews.com]
- 6. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate carboxylase promotes malignant transformation of papillary thyroid carcinoma and reduces iodine uptake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyruvate Carboxylase-IN-4 in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in regulating glucose homeostasis. It catalyzes the irreversible carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle and serves as the first committed step in gluconeogenesis.[1] In the context of type 2 diabetes, elevated hepatic gluconeogenesis is a major contributor to fasting hyperglycemia.[2] Studies have shown that the expression and activity of PC are increased in models of diabetes, making it a promising therapeutic target.[1][2] Inhibition of PC is expected to reduce hepatic glucose output and improve insulin (B600854) sensitivity.[2][3]
Pyruvate Carboxylase-IN-4 (also known as Compound 8v) is a potent and selective small molecule inhibitor of PC.[4][5] These application notes provide an overview of its biochemical properties and detailed protocols for its use in diabetes research, guiding researchers in the investigation of its therapeutic potential.
Biochemical Profile of this compound
This compound is a competitive inhibitor with respect to the substrate pyruvate and a mixed-type inhibitor concerning ATP.[4][6] This indicates that it directly targets the carboxyltransferase (CT) domain of the enzyme.[4] Its selectivity for PC over other metabolic enzymes makes it a valuable tool for specific pathway investigation.[4][6]
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ | 4.3 ± 1.5 μM | [4] |
| Mechanism vs. Pyruvate | Competitive | [4][6] |
| Kᵢ vs. Pyruvate | 0.74 μM | [4][6] |
| Mechanism vs. ATP | Mixed-type | [4][6] |
| Kᵢ vs. ATP | 5.2 μM | [4][6] |
Table 2: Selectivity Profile of this compound
| Enzyme | Inhibition | Concentration Tested | Reference |
| Human Carbonic Anhydrase II | No significant inhibition | 200 μM | [4][6] |
| Matrix Metalloproteinase-2 | No significant inhibition | 50 μM | [4][6] |
| Malate (B86768) Dehydrogenase | No significant inhibition | Not specified | [4][6] |
| Lactate (B86563) Dehydrogenase | No significant inhibition | Not specified | [4][6] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting a key entry point into gluconeogenesis. By blocking the conversion of pyruvate to oxaloacetate, it reduces the substrate pool available for glucose synthesis.
Experimental Protocols
The following protocols are adapted from published methodologies and provide a framework for evaluating this compound in diabetes-related research.
Protocol 1: In Vitro Enzyme Inhibition Assay (MDH-Coupled)
This protocol is used to determine the IC₅₀ of this compound by measuring the production of oxaloacetate in a coupled reaction with malate dehydrogenase (MDH).[6]
Materials:
-
Purified Pyruvate Carboxylase (PC) enzyme
-
This compound
-
Malate Dehydrogenase (MDH)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 50 mM KCl, 5 mM MgCl₂, 10 mM NaHCO₃
-
ATP
-
Pyruvate
-
NADH
-
Acetyl-CoA (as an activator)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Assay Buffer
-
10 mM Pyruvate
-
0.2 mM NADH
-
10 units of MDH
-
0.1 mM Acetyl-CoA
-
Varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 2 mM ATP and 10 µg of PC enzyme.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADH, which is stoichiometric to the production of oxaloacetate.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Evaluation in a Cellular Model of Hepatic Gluconeogenesis
This protocol assesses the effect of this compound on glucose production in a human hepatoma cell line, such as HepG2.
Materials:
-
HepG2 cells
-
DMEM (glucose-free)
-
Gluconeogenic precursors: Sodium Lactate (20 mM) and Sodium Pyruvate (2 mM)
-
Dexamethasone (B1670325) and CPT-cAMP (to induce gluconeogenesis)
-
This compound
-
Glucose Assay Kit
-
Cell Lysis Buffer
-
BCA Protein Assay Kit
Procedure:
-
Seed HepG2 cells in 12-well plates and grow to confluence.
-
Wash cells twice with PBS and incubate in serum-free DMEM for 16 hours to deplete glycogen (B147801) stores.
-
Wash cells again and replace the medium with glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Induce gluconeogenesis by adding dexamethasone (1 µM) and CPT-cAMP (0.1 mM).
-
Incubate for 6 hours at 37°C.
-
Collect the culture medium and measure the glucose concentration using a glucose assay kit.
-
Wash the cells with PBS, lyse them, and determine the total protein content using a BCA assay.
-
Normalize the glucose production to the total protein content for each well.
Protocol 3: In Vivo Efficacy in a Diabetic Animal Model
This protocol outlines a general workflow for testing the anti-hyperglycemic effects of this compound in a diet-induced obese or genetic model of type 2 diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats).[2]
Procedure:
-
Animal Model: Use male Zucker Diabetic Fatty (ZDF) rats or db/db mice, which develop hyperglycemia and insulin resistance.
-
Acclimatization: Allow animals to acclimate for at least one week. Obtain baseline measurements for fasting blood glucose, plasma insulin, and body weight.
-
Grouping: Randomly assign animals to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
-
Dosing: Administer the compound or vehicle daily via oral gavage for a period of 4-6 weeks.
-
Monitoring: Measure fasting blood glucose and body weight weekly.
-
Terminal Studies:
-
Oral Glucose Tolerance Test (OGTT): At the end of the study, perform an OGTT after an overnight fast to assess glucose disposal.
-
Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.
-
Blood Collection: Collect terminal blood samples to measure plasma insulin, triglycerides, and other relevant metabolites.
-
-
Tissue Analysis: Harvest liver, adipose tissue, and skeletal muscle for analysis of gene expression (e.g., key gluconeogenic enzymes via qPCR) and protein levels.
Expected Outcomes and Data Interpretation
Based on studies with other PC inhibitors like antisense oligonucleotides (ASOs), treatment with this compound is hypothesized to yield the following results in diabetic animal models.[2]
Table 3: Hypothesized In Vivo Effects of this compound in a Diabetic Rodent Model
| Parameter | Expected Outcome | Rationale |
| Fasting Blood Glucose | Decrease | Reduced hepatic gluconeogenesis.[2] |
| Plasma Insulin | Decrease | Improved insulin sensitivity leading to lower insulin demand.[2] |
| Glucose Tolerance (OGTT) | Improvement | Enhanced glucose disposal and reduced hepatic glucose output. |
| Insulin Sensitivity (ITT) | Improvement | Reduced hepatic insulin resistance.[2] |
| Body Weight / Adiposity | Decrease | Potential reduction in glycerol (B35011) synthesis for fatty acid esterification.[2] |
| Hepatic Steatosis | Reduction | Decreased lipid accumulation in the liver.[2] |
| Hepatic Gluconeogenic Gene Expression | No significant change expected | PC inhibition is post-transcriptional; however, chronic treatment may induce feedback. |
The direct biochemical data on this compound, combined with the strong preclinical evidence for PC inhibition as a therapeutic strategy, provides a solid foundation for its investigation in diabetes research. The protocols outlined here offer a starting point for researchers to explore the efficacy and mechanism of action of this promising compound.
References
- 1. Roles of pyruvate carboxylase in human diseases: from diabetes to cancers and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Pyruvate Carboxylase Reduces Gluconeogenesis and Adiposity and Improves Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting pyruvate carboxylase reduces gluconeogenesis and adiposity and improves insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. epublications.marquette.edu [epublications.marquette.edu]
Application Notes and Protocols for In vivo Evaluation of Pyruvate Carboxylase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle.[1][2] This function is vital for numerous biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[1][3] Given its central role in metabolism, PC is a compelling therapeutic target for various diseases, including cancer and metabolic disorders like type 2 diabetes and nonalcoholic fatty liver disease (NAFLD), where its activity is often dysregulated.[4]
Pyruvate Carboxylase-IN-4 (PC-IN-4) is a potent and selective small molecule inhibitor of PC. These application notes provide a comprehensive guide for the in vivo evaluation of PC-IN-4, offering detailed experimental designs and protocols for assessing its therapeutic potential in preclinical models. The following sections will cover the mechanism of action, experimental workflows, and specific protocols for cancer and metabolic disease models.
Mechanism of Action
Pyruvate carboxylase facilitates the conversion of pyruvate to oxaloacetate in a two-step reaction involving a biotin (B1667282) cofactor.[5] The first step occurs in the biotin carboxylation (BC) domain, where biotin is carboxylated. The second step takes place in the carboxyltransferase (CT) domain, where the carboxyl group is transferred from biotin to pyruvate.[5] PC-IN-4 is hypothesized to be an allosteric inhibitor that binds to a site distinct from the active sites, inducing a conformational change that prevents the efficient transfer of the carboxyl group, thereby inhibiting oxaloacetate production. This leads to a reduction in TCA cycle intermediates, impairing cellular biosynthesis and energy production in cells highly dependent on PC activity.
Signaling Pathway
Caption: Pyruvate Carboxylase signaling pathway and its inhibition by PC-IN-4.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Xenograft Tumor Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily | 1500 ± 120 | - | 5 ± 1.5 |
| PC-IN-4 | 25 | Daily | 850 ± 95 | 43.3 | -2 ± 1.0 |
| PC-IN-4 | 50 | Daily | 450 ± 60 | 70.0 | -5 ± 1.2 |
| Positive Control | Varies | Varies | 300 ± 50 | 80.0 | -10 ± 2.0 |
Table 2: Metabolic Effects of this compound in a Diet-Induced Obesity Model
| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) ± SEM | Plasma Insulin (B600854) (ng/mL) ± SEM | Liver Triglycerides (mg/g) ± SEM |
| Vehicle Control | - | 180 ± 10 | 2.5 ± 0.3 | 150 ± 15 |
| PC-IN-4 | 10 | 140 ± 8 | 1.8 ± 0.2 | 100 ± 12 |
| PC-IN-4 | 25 | 110 ± 7 | 1.2 ± 0.1 | 75 ± 10 |
| Positive Control | Varies | 100 ± 5 | 1.0 ± 0.1 | 60 ± 8 |
Experimental Protocols
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies of PC-IN-4.
Protocol 1: Evaluation of PC-IN-4 in a Cancer Xenograft Model
This protocol details the steps for assessing the anti-tumor efficacy of PC-IN-4 in a subcutaneous xenograft model.[6]
1. Cell Culture and Implantation
-
Cell Line Selection: Choose a cancer cell line with high metabolic activity and dependence on PC.
-
Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO2) to ~80-90% confluency.
-
Cell Harvesting: Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[6][7]
2. Animal Grouping and Dosing
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[6]
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, PC-IN-4 low dose, PC-IN-4 high dose, positive control).
-
PC-IN-4 Formulation: Prepare the formulation of PC-IN-4 in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water). The concentration should be based on the desired dose and the average weight of the mice.
-
Administration: Administer PC-IN-4 and vehicle control to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily).[8]
3. Efficacy and Tolerability Assessment
-
Tumor and Body Weight Measurement: Continue to measure tumor volumes and body weights throughout the study.
-
Terminal Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tumor Excision: Excise the tumors and measure their final weight and volume.
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group relative to the vehicle control group.
4. Pharmacodynamic Analysis
-
Tissue Collection: Collect tumor and liver tissues for biomarker analysis.
-
Metabolite Extraction: Perform metabolite extraction from a portion of the tissue.
-
Metabolomics: Analyze the levels of key metabolites such as oxaloacetate, malate, aspartate, and lactate (B86563) using LC-MS/MS to confirm target engagement.
Protocol 2: Evaluation of PC-IN-4 in a Diet-Induced Obesity (DIO) Model
This protocol is designed to assess the effects of PC-IN-4 on metabolic parameters in a DIO mouse model.[4][9]
1. Model Induction
-
Animal Selection: Use a mouse strain susceptible to diet-induced obesity (e.g., C57BL/6J).
-
Diet: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.[10]
2. Animal Grouping and Dosing
-
Baseline Measurements: After the induction period, measure baseline body weight, fasting blood glucose, and plasma insulin levels.
-
Randomization: Randomize mice into treatment groups based on body weight and fasting blood glucose levels.
-
PC-IN-4 Administration: Formulate and administer PC-IN-4 as described in Protocol 1.
3. Metabolic Phenotyping
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at specified time points during the treatment period to assess glucose homeostasis and insulin sensitivity.
-
Blood and Tissue Collection: At the end of the study, collect blood for measuring plasma lipids, insulin, and other metabolic markers. Collect liver and adipose tissue for triglyceride content analysis and gene expression studies.
4. In Vivo Metabolic Flux Analysis (Optional)
-
Stable Isotope Tracers: To directly assess the effect of PC-IN-4 on gluconeogenesis, in vivo metabolic flux analysis can be performed using stable isotope-labeled pyruvate.[10]
-
Analysis: Monitor the incorporation of the isotope into glucose and other metabolites to quantify the rate of gluconeogenesis.
Conclusion
These application notes provide a framework for the in vivo investigation of this compound. The detailed protocols for both oncology and metabolic disease models will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of this novel PC inhibitor. Careful experimental design, including appropriate model selection and endpoint analysis, is crucial for elucidating the in vivo efficacy and mechanism of action of PC-IN-4.
References
- 1. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [digital.library.adelaide.edu.au]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. Targeting pyruvate carboxylase reduces gluconeogenesis and adiposity and improves insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Using Inhibitors In Vivo [sigmaaldrich.com]
- 9. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo hyperpolarized carbon-13 magnetic resonance spectroscopy reveals increased pyruvate carboxylase flux in an insulin-resistant mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seahorse Assay Using Pyruvate Carboxylase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a central role in cellular metabolism.[1][2] It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][3] This process is vital for maintaining TCA cycle integrity, supporting gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters.[2][3] Given its pivotal role, dysregulation of PC activity has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive target for therapeutic intervention.
Pyruvate Carboxylase-IN-4 (PC-IN-4) is a potent and competitive inhibitor of pyruvate carboxylase with an IC50 of 4.3 μM.[4][5] This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of PC-IN-4 on live cells in real-time. The Seahorse XF technology enables the simultaneous measurement of the two major energy-producing pathways: mitochondrial respiration, measured by the oxygen consumption rate (OCR), and glycolysis, measured by the extracellular acidification rate (ECAR). By monitoring these parameters, researchers can gain critical insights into the mechanism of action of PC-IN-4 and its impact on cellular bioenergetics.
Signaling Pathway and Experimental Workflow
Pyruvate Carboxylase Signaling Pathway
Caption: Metabolic pathway showing the role of Pyruvate Carboxylase and the inhibitory action of PC-IN-4.
Seahorse Assay Experimental Workflow
Caption: Experimental workflow for the Seahorse assay with this compound.
Experimental Protocols
This protocol is designed for a Seahorse XF96 or XFe96 Analyzer but can be adapted for other models. A cell titration and inhibitor concentration optimization experiment should be performed for each new cell line and experimental condition.
Materials
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM without phenol (B47542) red, bicarbonate, glucose, pyruvate, and glutamine)
-
Supplements: Glucose, Pyruvate, Glutamine
-
This compound (PC-IN-4)
-
Vehicle control (e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
-
Standard cell culture reagents and equipment
-
Non-CO2 incubator (37°C)
Protocol
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density (determined empirically, typically 20,000-80,000 cells/well for adherent cells).
-
Include background correction wells containing medium but no cells.
-
Incubate the cell plate overnight in a standard CO2 incubator at 37°C.
Day 2: Seahorse Assay
-
Sensor Cartridge Hydration:
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.
-
Place the sensor cartridge on the utility plate, ensuring the sensors are submerged.
-
Incubate in a non-CO2 incubator at 37°C overnight on the day before the assay.
-
-
Assay Medium Preparation:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement the base medium with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM).
-
Adjust the pH to 7.4.
-
Keep the prepared assay medium in a non-CO2 incubator at 37°C.
-
-
PC-IN-4 Preparation and Pre-treatment:
-
Prepare a stock solution of PC-IN-4 in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of PC-IN-4 at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) in the prepared assay medium. Also, prepare a vehicle control.
-
Remove the cell culture medium from the Seahorse plate.
-
Wash the cells once with 180 µL of pre-warmed assay medium.
-
Add 180 µL of the PC-IN-4 working solutions or vehicle control to the respective wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for a predetermined time (e.g., 1-2 hours).
-
-
Compound Loading:
-
Prepare 10x stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.
-
Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and allow it to warm up to 37°C.
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, replace the utility plate with your cell plate.
-
The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR and ECAR, followed by the sequential injection of the loaded compounds.
-
Data Presentation
The following tables summarize the expected effects of this compound on key metabolic parameters measured in a Seahorse XF Cell Mito Stress Test. The values presented are hypothetical and will vary depending on the cell type and experimental conditions.
Table 1: Expected Effects of PC-IN-4 on Oxygen Consumption Rate (OCR) Parameters
| Parameter | Vehicle Control (pmol/min) | PC-IN-4 (10 µM) (pmol/min) | Expected Change |
| Basal Respiration | 150 | 100 | Decrease |
| ATP Production | 100 | 70 | Decrease |
| Proton Leak | 50 | 30 | Decrease |
| Maximal Respiration | 300 | 150 | Decrease |
| Spare Respiratory Capacity | 150 | 50 | Decrease |
| Non-Mitochondrial Respiration | 20 | 20 | No Change |
Table 2: Expected Effects of PC-IN-4 on Extracellular Acidification Rate (ECAR) Parameters
| Parameter | Vehicle Control (mpH/min) | PC-IN-4 (10 µM) (mpH/min) | Expected Change |
| Non-Glycolytic Acidification | 10 | 10 | No Change |
| Glycolysis | 40 | 50 | Increase (Compensatory) |
| Glycolytic Capacity | 80 | 90 | Increase |
| Glycolytic Reserve | 40 | 40 | No significant change or slight decrease |
Conclusion
This application note provides a comprehensive protocol for utilizing the Seahorse XF Analyzer to characterize the metabolic effects of the pyruvate carboxylase inhibitor, PC-IN-4. By measuring real-time changes in mitochondrial respiration and glycolysis, researchers can elucidate the functional consequences of PC inhibition in live cells. This assay is a powerful tool for studying the role of pyruvate carboxylase in various physiological and pathological states and for the development of novel therapeutics targeting this key metabolic enzyme. Further optimization of inhibitor concentration and incubation time is recommended for specific cell types and experimental goals.
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. Structure, function and regulation of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, function and regulation of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
Measuring Lactate Production with Pyruvate Carboxylase-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1] This anaplerotic reaction is essential for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters.[1] In many cancer cells, metabolic reprogramming, including the Warburg effect, leads to increased glucose uptake and lactate (B86563) production. Inhibition of key metabolic enzymes like PC presents a promising strategy for therapeutic intervention. A deficiency or inhibition of PC can lead to an accumulation of pyruvate, which is then preferentially converted to lactate by lactate dehydrogenase (LDH), resulting in increased lactate production and potential lactic acidosis.[2]
Pyruvate Carboxylase-IN-4 is a potent and competitive inhibitor of pyruvate carboxylase with an IC50 of 4.3 μM. It acts as a competitive inhibitor with respect to pyruvate. By inhibiting PC, this compound is expected to shift pyruvate metabolism away from the TCA cycle and towards lactate production. This document provides detailed application notes and protocols for utilizing this compound to study its effects on cellular metabolism, specifically the measurement of lactate production.
Principle of the Application
The central principle of this application is that inhibiting pyruvate carboxylase with this compound will redirect the metabolic flux of pyruvate towards lactate. Under normal physiological conditions, pyruvate enters the mitochondria and is converted to either acetyl-CoA by pyruvate dehydrogenase (PDH) to fuel the TCA cycle, or to oxaloacetate by PC to replenish TCA cycle intermediates. By blocking the PC-mediated pathway, the accumulating pyruvate is increasingly converted to lactate in the cytoplasm by lactate dehydrogenase (LDH) to regenerate NAD+ required for glycolysis to continue. This resulting increase in extracellular lactate can be quantified as a measure of the inhibitor's on-target effect.
The following diagram illustrates the core metabolic pathway and the point of inhibition by this compound.
Caption: Inhibition of Pyruvate Carboxylase by this compound redirects pyruvate to lactate production.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from lactate production assays using this compound.
Table 1: Effect of this compound on Lactate Production in a Cancer Cell Line
| Treatment Group | Concentration (µM) | Lactate Concentration (mM) | Standard Deviation (mM) | % Increase in Lactate vs. Vehicle |
| Vehicle (DMSO) | 0 | 2.5 | 0.2 | 0% |
| This compound | 1 | 3.0 | 0.3 | 20% |
| This compound | 5 | 4.5 | 0.4 | 80% |
| This compound | 10 | 5.8 | 0.5 | 132% |
| Positive Control (e.g., other PC inhibitor) | 10 | 5.5 | 0.4 | 120% |
Table 2: IC50 Value of this compound on Pyruvate Carboxylase Activity
| Parameter | Value |
| IC50 (µM) | 4.3 |
| Inhibition Type | Competitive (with respect to pyruvate) |
| Ki (µM) | 0.74 |
Note: The data presented in these tables are for illustrative purposes and should be replaced with experimental results.
Experimental Protocols
This section provides a detailed methodology for measuring lactate production in a cell-based assay following treatment with this compound. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Measuring Extracellular Lactate Production in Cultured Cells
1. Materials and Reagents:
-
Cell Line: A suitable cell line for the study (e.g., a cancer cell line known to have active PC).
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
96-well Cell Culture Plates: Clear, flat-bottom.
-
Lactate Assay Kit: A commercial colorimetric or fluorometric lactate assay kit is recommended for ease of use and reproducibility.
-
Microplate Reader: Capable of measuring absorbance or fluorescence at the wavelength specified by the lactate assay kit.
2. Experimental Workflow:
The overall workflow for the lactate production assay is depicted in the following diagram.
Caption: Experimental workflow for measuring lactate production after treatment with this compound.
3. Detailed Procedure:
a. Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment and recovery.
b. Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical final concentration range to test would be from 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor concentration wells.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a predetermined time, for example, 24 hours. The optimal incubation time should be determined based on the cell line's metabolic rate and the inhibitor's potency.
c. Sample Collection:
-
After the incubation period, carefully collect 10-20 µL of the culture supernatant from each well without disturbing the cell layer.
-
Transfer the supernatant to a new 96-well plate or microcentrifuge tubes for the lactate assay.
d. Lactate Assay:
-
Perform the lactate assay on the collected supernatants according to the manufacturer's protocol of the chosen lactate assay kit. This typically involves preparing a master mix containing the lactate enzyme mix and a probe.
-
Prepare a standard curve using the lactate standard provided in the kit.
-
Add the reaction mix to the standards and the samples and incubate for the time specified in the kit protocol (usually 30-60 minutes at 37°C).
e. Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
Subtract the background reading (from a well with medium only) from all standard and sample readings.
-
Plot the standard curve of lactate concentration versus the corrected absorbance/fluorescence values.
-
Determine the lactate concentration in the unknown samples by interpolating their readings from the standard curve.
-
Calculate the percentage increase in lactate production in the inhibitor-treated wells compared to the vehicle control.
4. Expected Results:
Treatment of cells with this compound is expected to cause a dose-dependent increase in the concentration of lactate in the culture medium. This is due to the shunting of pyruvate from mitochondrial carboxylation to cytoplasmic lactate production.
5. Troubleshooting:
-
High background signal: This may be due to lactate present in the serum of the culture medium. It is advisable to use a low-glucose medium or to serum-starve the cells for a few hours before the assay. A background control with medium alone should always be included.
-
Low signal or no change in lactate: The cell density may be too low, or the incubation time may be too short. Optimize these parameters for your specific cell line. Ensure that the chosen cell line expresses a functional pyruvate carboxylase.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Use a multi-channel pipette for adding the reaction mix to minimize timing differences between wells.
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the role of pyruvate carboxylase in cellular metabolism and to assess the downstream consequences of its inhibition on lactate production. This approach is valuable for basic research and for the preclinical evaluation of potential therapeutic agents targeting cancer metabolism.
References
Application Notes and Protocols for Pyruvate Carboxylase-IN-4 Treatment Time Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a central role in cellular metabolism.[1][2][3] It catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[2][3][4][5] This function is vital for numerous biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[1][4][5] Given its significance in supporting the metabolic demands of proliferating cells, PC has emerged as a promising therapeutic target, particularly in the context of cancer and metabolic diseases.[1][6][7]
Pyruvate Carboxylase-IN-4 (PC-IN-4) is a small molecule inhibitor designed to target the enzymatic activity of PC. The optimization of treatment time with PC-IN-4 is a critical step in experimental design to ensure maximal target engagement and desired biological effect while minimizing off-target toxicity.[8] These application notes provide a comprehensive guide and detailed protocols for determining the optimal treatment duration of PC-IN-4 in both in vitro and in vivo experimental models.
Signaling Pathway and Experimental Logic
The activity of Pyruvate Carboxylase is integral to central carbon metabolism. Its inhibition by PC-IN-4 is expected to decrease the production of oxaloacetate, thereby impacting the TCA cycle and downstream biosynthetic pathways. The following diagram illustrates the core metabolic pathway involving PC.
Experimental Workflow for Treatment Time Optimization
A systematic approach is essential for determining the optimal treatment time for PC-IN-4. The workflow should begin with an initial dose-response assessment to identify a working concentration range, followed by a time-course experiment to pinpoint the optimal duration of exposure.
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Table 1: Dose-Response of PC-IN-4 on Cell Viability (Hypothetical Data)
| Treatment Time | IC50 (µM) |
| 24 hours | 15.2 |
| 48 hours | 8.5 |
| 72 hours | 4.1 |
Table 2: Time-Course Effect of PC-IN-4 (10 µM) on Cellular Endpoints (Hypothetical Data)
| Treatment Time (hours) | Cell Viability (%) | p-ACC (Ser79) Relative Expression | Pyruvate Carboxylase Activity (%) |
| 0 | 100 | 1.0 | 100 |
| 4 | 95 | 0.8 | 65 |
| 8 | 88 | 0.6 | 40 |
| 12 | 75 | 0.4 | 25 |
| 24 | 55 | 0.3 | 20 |
| 48 | 30 | 0.3 | 22 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of PC-IN-4 on cell proliferation and viability over a range of concentrations and time points.
Materials:
-
Cell line of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (PC-IN-4)
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of PC-IN-4 in complete culture medium. A common starting range is 0.01 µM to 100 µM. b. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. c. Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. d. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. d. Incubate overnight at 37°C. e. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value for each time point.
Protocol 2: Western Blot for Target Engagement
Objective: To assess the effect of PC-IN-4 on downstream markers of PC activity. A common downstream marker is the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Serine 79, which can be influenced by changes in the acetyl-CoA pool.
Materials:
-
Cell line of interest
-
6-well plates
-
PC-IN-4
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ACC (Ser79), anti-ACC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the selected concentration of PC-IN-4 or vehicle for the desired time points (e.g., 4, 8, 12, 24, 48 hours). c. Wash cells with ice-cold PBS and lyse with RIPA buffer. d. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of the supernatant using a BCA assay. b. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and apply ECL substrate. g. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: a. Quantify the band intensities and normalize the expression of the protein of interest to a loading control (e.g., GAPDH). b. Compare the relative protein expression across different treatment times.
Protocol 3: Pyruvate Carboxylase Activity Assay
Objective: To directly measure the enzymatic activity of PC in cell lysates following treatment with PC-IN-4. This is a coupled enzyme assay.[9]
Materials:
-
Cell lysate prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Assay buffer components (Tris-HCl, NaHCO3, MgCl2, ATP, Acetyl-CoA, Pyruvate)
-
Citrate (B86180) synthase
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer (412 nm)
-
96-well UV-transparent plate
Procedure:
-
Prepare Cell Lysates: a. Treat cells as described in the Western Blot protocol. b. Lyse cells by sonication or with a French press in a buffer that preserves enzyme activity. c. Determine protein concentration.
-
Prepare Reaction Mix: a. Prepare a master mix containing all assay buffer components, citrate synthase, and DTNB. b. Prepare a control mix without pyruvate.
-
Enzyme Assay: a. Add the reaction mix to the wells of a 96-well plate. b. Add the cell lysate to each well. c. Initiate the reaction by adding pyruvate to the experimental wells. d. Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) at 30°C.
-
Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute). b. Subtract the rate of the control (no pyruvate) from the experimental rate. c. Normalize the activity to the protein concentration of the lysate. d. Express the PC activity in treated samples as a percentage of the vehicle-treated control.
Logical Framework for Data Interpretation
The interpretation of the experimental results should follow a logical progression to arrive at the optimal treatment time.
By following these detailed protocols and the logical framework, researchers can systematically and efficiently determine the optimal treatment time for this compound in their specific experimental systems. This will ensure the generation of robust and reproducible data for advancing drug development and understanding the biological roles of Pyruvate Carboxylase.
References
- 1. Roles of pyruvate carboxylase in human diseases: from diabetes to cancers and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. DSpace [digital.library.adelaide.edu.au]
- 4. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 5. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Troubleshooting & Optimization
Technical Support Center: Pyruvate Carboxylase-IN-4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with Pyruvate Carboxylase-IN-4 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO. What could be the issue?
A1: Several factors can influence the solubility of this compound in DMSO. These include:
-
Compound Concentration: You might be attempting to prepare a stock solution at a concentration that exceeds its solubility limit in DMSO.
-
DMSO Quality: The purity and water content of your DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Always use anhydrous, high-purity DMSO.
-
Temperature: The dissolution of this compound may be temperature-dependent. Gentle warming can aid solubility.
-
Compound Purity: Impurities in the compound can affect its solubility.
Q2: I observed precipitation in my this compound DMSO stock solution after storage, especially after a freeze-thaw cycle. What should I do?
A2: Precipitation upon storage or after freeze-thaw cycles is a common issue with DMSO stock solutions. To address this, you can try the following:
-
Re-dissolving: Gently warm the solution to 37°C and vortex or sonicate it to try and re-dissolve the precipitate.
-
Visual Inspection: Before use, always visually inspect the solution to ensure all precipitate has dissolved.
-
Lower Concentration: If precipitation persists, your stock solution's concentration is likely too high for stable storage under your current conditions. Consider preparing a fresh stock at a lower concentration.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot your stock solution into single-use vials upon preparation.
Q3: What is the recommended maximum concentration of this compound in DMSO?
Q4: Can I warm the this compound solution to improve solubility?
A4: Yes, gentle warming can significantly aid in the dissolution of this compound. It is recommended to warm the solution in a water bath at a temperature no higher than 37°C. Combine warming with vortexing or sonication for the best results. Avoid excessive heat, as it may degrade the compound.
Q5: How should I properly store my this compound stock solution in DMSO?
A5: For optimal stability, it is recommended to store your this compound stock solution in tightly sealed vials at -20°C or -80°C. As mentioned earlier, preparing single-use aliquots is highly recommended to avoid repeated freeze-thaw cycles and moisture absorption.
Troubleshooting Guide
Issue: Incomplete Dissolution of this compound in DMSO
If you are experiencing difficulty in completely dissolving this compound in DMSO, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
As specific solubility data for this compound is limited, the following table summarizes the solubility of a structurally similar compound, α-Cyano-4-hydroxycinnamic acid, in various solvents. This can be used as a general guideline.
| Compound | Solvent | Reported Solubility | Reference |
| α-Cyano-4-hydroxycinnamic acid | DMSO | 100 mM | |
| α-Cyano-4-hydroxycinnamic acid | Ethanol | 50 mM | |
| α-Cyano-4-hydroxycinnamic acid | Methanol | 50 mg/mL | |
| α-Cyano-4-hydroxycinnamic acid | Acetonitrile | ~35 mg/mL | |
| α-Cyano-4-hydroxycinnamic acid | Water | ~6 mg/mL |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Sonicator
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
After warming, vortex the solution again for 1-2 minutes.
-
If solids are still visible, sonicate the solution for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
Signaling Pathway Context
Pyruvate Carboxylase (PC) is a key enzyme in metabolism. This compound acts as an inhibitor of this enzyme. Understanding the pathway can provide context for your experiments.
Caption: Role of Pyruvate Carboxylase and its inhibition.
Pyruvate Carboxylase-IN-4 precipitation in cell culture media
This guide provides researchers with troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of Pyruvate Carboxylase-IN-4 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture media. Why did this happen?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media where its solubility is much lower.[1] The key is to ensure the final concentration of the compound does not exceed its solubility limit in the media and that the dilution is performed carefully.
Q2: My media looked clear after adding the inhibitor, but it became cloudy with visible precipitate after a few hours in the 37°C incubator. What could be the cause?
Time-dependent precipitation can be caused by several factors. The compound may have limited stability at 37°C, or changes in the media's pH in the CO2 environment of an incubator could reduce its solubility.[2] Additionally, the compound might interact with media components like salts and proteins over time, leading to precipitation.[2] Evaporation of media during long-term experiments can also concentrate the compound, pushing it past its solubility limit.[1]
Q3: My frozen DMSO stock solution of this compound has precipitate after thawing. Is it still usable?
Precipitation after a freeze-thaw cycle suggests the compound has poor solubility at lower temperatures.[2] Before use, you should gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the compound.[2] If the precipitate persists, it is best to prepare a fresh stock solution. To avoid this issue, it is recommended to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.[2]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many cell lines tolerating up to 0.1% without significant effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[3]
Troubleshooting Guide
If you are experiencing precipitation, use the following guide to identify the potential cause and find a solution.
Issue 1: Immediate Precipitation Upon Dilution
-
Potential Cause 1: High Final Concentration. The working concentration of this compound is above its aqueous solubility limit.
-
Solution: Decrease the final working concentration. Perform a solubility test as described in the "Experimental Protocols" section to determine the maximum soluble concentration in your specific media.[1]
-
-
Potential Cause 2: Rapid Dilution. Adding a concentrated DMSO stock directly into the full volume of media causes a rapid solvent exchange, leading to precipitation.[1]
-
Potential Cause 3: Media Temperature. Cold media can significantly decrease the solubility of many small molecules.
Issue 2: Precipitation Over Time in Incubator
-
Potential Cause 1: Compound Instability. The inhibitor may degrade or become less soluble over time at 37°C.
-
Solution: Conduct a stability test in your media for the duration of your experiment. This can be done by preparing the media with the inhibitor and incubating it under culture conditions, checking for precipitation at various time points.
-
-
Potential Cause 2: Media pH Shift. The pH of bicarbonate-buffered media can change in response to atmospheric CO2, potentially affecting compound solubility.[2]
-
Solution: Ensure your media is properly buffered for the CO2 concentration of your incubator.[2]
-
-
Potential Cause 3: Interaction with Media Components. Serum proteins and salts in the media can interact with the compound, leading to precipitation.[4]
-
Solution: Test the compound's solubility in media with different serum concentrations or in serum-free media if your experiment allows.
-
Solubility and Compatibility Data
Specific solubility data for this compound is not widely published. The following tables are provided as templates for researchers to systematically determine the optimal conditions for their experiments.
Table 1: Solubility Profile of this compound
| Solvent | Temperature | Max. Soluble Concentration (Observed) | Notes |
| 100% DMSO | Room Temp | User-determined | Should be high; ensure full dissolution. |
| PBS (pH 7.4) | 37°C | User-determined | Expected to be low. |
| Complete Media + 10% FBS | 37°C | User-determined | Most relevant for cell-based assays. |
| Serum-Free Media | 37°C | User-determined | Compare with serum-containing media. |
Table 2: Media Stability Assessment at 37°C
| Working Concentration | Time Point (Hours) | Observation (Clear/Cloudy/Precipitate) |
| e.g., 10 µM | 0 | User-determined |
| e.g., 10 µM | 2 | User-determined |
| e.g., 10 µM | 6 | User-determined |
| e.g., 10 µM | 24 | User-determined |
| e.g., 25 µM | 0 | User-determined |
| e.g., 25 µM | 2 | User-determined |
| e.g., 25 µM | 6 | User-determined |
| e.g., 25 µM | 24 | User-determined |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Prepare a High-Concentration Stock: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary, but check for compound stability first.[5]
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Prepare Working Solution: Pre-warm your complete cell culture medium to 37°C. To prepare the final working solution, add a small volume of the DMSO stock to the pre-warmed medium while gently vortexing.[1] Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
Protocol 2: Determining Maximum Soluble Concentration in Media
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration DMSO stock in a 96-well plate using 100% DMSO.
-
Add to Media: In a separate 96-well plate, add 200 µL of your complete, pre-warmed (37°C) cell culture medium to each well.
-
Transfer Compound: Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO dilution plate to the corresponding wells of the media plate. This creates a range of final compound concentrations. Include a DMSO-only control.[1]
-
Incubate and Observe: Incubate the plate at 37°C. Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at different time points (e.g., 0, 2, 6, and 24 hours).[1][2]
-
Identify Limit: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your specific experimental conditions.[2]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of Pyruvate Carboxylase and inhibition by PC-IN-4.
References
Technical Support Center: Optimizing Pyruvate Carboxylase-IN-4 Concentration for Experiments
Disclaimer: As "Pyruvate Carboxylase-IN-4" (PC-IN-4) is a designation for a novel or uncharacterized inhibitor, this guide provides a general framework for the experimental optimization of such a compound. The protocols and troubleshooting advice are based on established principles for enzyme inhibitors and the known characteristics of Pyruvate (B1213749) Carboxylase (PC).
Frequently Asked Questions (FAQs)
Q1: What is Pyruvate Carboxylase and what is its function?
A1: Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a crucial role in metabolism.[1][2] It catalyzes the conversion of pyruvate to oxaloacetate, an important intermediate in several key metabolic pathways.[1] This reaction is vital for both gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and lipogenesis (the synthesis of fatty acids).[1][3] PC is also involved in the biosynthesis of neurotransmitters and in glucose-induced insulin (B600854) secretion.[1][2]
Q2: What is a recommended starting concentration range for a new inhibitor like PC-IN-4?
A2: For a novel inhibitor with an unknown half-maximal inhibitory concentration (IC50), it is advisable to test a wide range of concentrations. A common starting point is a logarithmic dilution series, for instance, from 1 nM to 100 µM. If any published data on similar compounds is available, you can use that as a guide to narrow the initial range.
Q3: How do I choose the appropriate solvent for PC-IN-4?
A3: Most small molecule inhibitors are initially dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4][5] It is crucial to ensure that the final concentration of DMSO in your experimental assay is low (typically less than 0.5%) to avoid solvent-induced artifacts or toxicity. Always run a vehicle control with the same final DMSO concentration as your inhibitor-treated samples. If your compound precipitates when diluted into an aqueous buffer, you may need to explore other solvent systems or formulation strategies.[5]
Q4: What are the main metabolic pathways affected by Pyruvate Carboxylase inhibition?
A4: The primary pathways affected by PC inhibition are:
-
Gluconeogenesis: PC catalyzes a key initial step in gluconeogenesis.[6][7] Inhibition of PC can therefore lead to a decrease in glucose production, which can result in hypoglycemia.[1]
-
Lipogenesis: PC provides oxaloacetate, which is essential for the transport of acetyl-CoA from the mitochondria to the cytosol for fatty acid synthesis.[3][8]
-
TCA Cycle Anaplerosis: The reaction catalyzed by PC replenishes tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis.[6] This is vital for maintaining the metabolic flux through the TCA cycle.
Troubleshooting Guide
Q1: My inhibitor, PC-IN-4, is precipitating out of the solution when I add it to my aqueous assay buffer. What should I do?
A1: Compound precipitation is a common issue, especially with hydrophobic molecules.[5] Here are some steps to troubleshoot this:
-
Lower the Final Concentration: The most straightforward solution is to test lower concentrations of your inhibitor.
-
Assess Kinetic Solubility: Perform a kinetic solubility test to determine the maximum concentration of your compound that remains in solution in your specific buffer.[9][10][11]
-
Adjust the Solvent System: While keeping the final DMSO concentration low, you could explore the use of co-solvents or other formulation agents.
-
Check the pH of the Buffer: The solubility of ionizable compounds can be pH-dependent.[5] Test a range of pH values for your buffer to see if it improves solubility.
Q2: I am not observing any inhibition of Pyruvate Carboxylase activity, even at high concentrations of PC-IN-4. What could be the problem?
A2: A lack of inhibitory effect can be due to several factors:
-
Incorrect Enzyme Concentration: Ensure that the concentration of PC in your assay is appropriate. If it's too high, the inhibitor concentration may not be sufficient to produce a measurable effect.[4]
-
Unstable Enzyme: Make sure the enzyme is active. Use fresh enzyme preparations and keep them on ice.[4]
-
Inhibitor Instability: The inhibitor itself might be unstable in your assay conditions. Consider performing a stability assay.
-
Assay Conditions: Verify that the pH, temperature, and substrate concentrations are optimal for the enzyme and are not interfering with the inhibitor.[4][12]
Q3: I am seeing significant cell death in my cell-based assays, even at low concentrations of PC-IN-4. How can I address this?
A3: High cytotoxicity can confound your results.
-
Perform a Cytotoxicity Assay: Use a standard cell viability assay (e.g., MTT, XTT, or Calcein AM) to determine the concentration range at which your compound is toxic to the cells being used.[13][14][15]
-
Separate Toxicity from Inhibition: Design your experiments to use concentrations of PC-IN-4 that are below the cytotoxic threshold.
-
Optimize Incubation Time: Reducing the duration of exposure to the inhibitor might mitigate cytotoxic effects while still allowing for the observation of target inhibition.
Q4: My results for IC50 values are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistent IC50 values can arise from variability in experimental conditions.
-
Standardize Experimental Conditions: Ensure that all parameters, such as enzyme concentration, substrate concentration, incubation times, and temperature, are kept constant across all experiments.[16]
-
Use Fresh Reagents: Prepare fresh solutions of the enzyme, substrate, and inhibitor for each experiment.
-
Automate Pipetting: If possible, use automated liquid handlers to minimize pipetting errors.
-
Perform Replicates: Run each experiment with technical and biological replicates to assess the variability.
Data Presentation
Summarize your experimental findings for PC-IN-4 in a table similar to the one below. This will help in comparing results and determining the optimal conditions for your experiments.
| Parameter | Value | Conditions | Notes |
| Molecular Weight | e.g., 450.5 g/mol | - | |
| Stock Solution Conc. | e.g., 10 mM | In 100% DMSO | Store at -20°C |
| Kinetic Solubility | e.g., 25 µM | In PBS, pH 7.4 | Highest concentration without precipitation. |
| IC50 (in vitro) | e.g., 1.2 µM | Substrate @ Km | Half-maximal inhibitory concentration. |
| Cytotoxicity (CC50) | e.g., > 50 µM | In HeLa cells, 48h | Concentration for 50% cell death. |
| Optimal In Vitro Conc. | e.g., 1-5 µM | - | Based on IC50 and solubility. |
| Optimal Cell-Based Conc. | e.g., 5-10 µM | - | Based on IC50 and below CC50. |
Experimental Protocols
Protocol 1: In Vitro IC50 Determination for PC-IN-4
This protocol describes a general method for determining the IC50 of an inhibitor against Pyruvate Carboxylase using a coupled-enzyme spectrophotometric assay.[17]
Materials:
-
Purified Pyruvate Carboxylase
-
PC-IN-4 stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrates: Pyruvate, ATP, NaHCO3
-
Coupling enzymes and reagents: Citrate (B86180) Synthase, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), Acetyl-CoA
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
Methodology:
-
Prepare a Serial Dilution of PC-IN-4:
-
Perform a serial dilution of your PC-IN-4 stock solution in 100% DMSO.
-
Further dilute this series in the assay buffer to achieve the final desired concentrations with a constant low percentage of DMSO.
-
-
Set up the Assay Plate:
-
Add the assay components to each well of the 96-well plate. Include wells for:
-
Negative Control: All components except the inhibitor (add vehicle/DMSO instead).
-
Positive Control: A known PC inhibitor (if available).
-
Blank: All components except the enzyme.
-
Test Wells: All components with varying concentrations of PC-IN-4.
-
-
A typical reaction mixture might contain assay buffer, MgCl2, Acetyl-CoA, Citrate Synthase, DTNB, and the inhibitor (or vehicle).[17]
-
-
Pre-incubation:
-
Add the Pyruvate Carboxylase enzyme to all wells except the blank.
-
Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.[4]
-
-
Initiate the Reaction:
-
Start the reaction by adding a mixture of the substrates (Pyruvate, ATP, and NaHCO3) to all wells.[17]
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate spectrophotometer.
-
Measure the change in absorbance over time at a wavelength of 412 nm (for the DTNB reaction).[17] The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Normalize the data, setting the activity of the negative control (no inhibitor) to 100% and the blank to 0%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18][19]
-
Visualizations
Signaling Pathways
Caption: Role of Pyruvate Carboxylase in Gluconeogenesis.
Caption: Role of Pyruvate Carboxylase in Lipogenesis.
Experimental Workflow and Logic Diagrams
Caption: Workflow for optimizing inhibitor concentration.
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. Structure, function and regulation of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The citrate cleavage pathway and lipogenesis in rat adipose tissue: replenishment of oxaloacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. benchchem.com [benchchem.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lipids - What is the role pyruvate carboxylase in lipogenesis? - Biology Stack Exchange [biology.stackexchange.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Solubility Test | AxisPharm [axispharm.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. youtube.com [youtube.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 18. courses.edx.org [courses.edx.org]
- 19. IC50 - Wikipedia [en.wikipedia.org]
Pyruvate Carboxylase-IN-4 stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyruvate (B1213749) Carboxylase-IN-4 in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is there any publicly available data on the aqueous stability of Pyruvate Carboxylase-IN-4?
A: Currently, there is no specific quantitative data, such as half-life or degradation kinetics, publicly available for the stability of this compound in aqueous solutions. Stability is often dependent on the specific experimental conditions, including the buffer composition, pH, temperature, and presence of other solutes. Therefore, it is highly recommended to perform an in-house stability assessment under your specific experimental conditions.
Q2: What are the recommended storage conditions for this compound?
A: General storage recommendations for small molecule inhibitors like this compound are provided below. However, always refer to the manufacturer's product data sheet for specific instructions.[1]
| Form | Storage Temperature | Typical Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration. |
| 4°C | Up to 2 years | Check datasheet for specific recommendations. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Use tightly sealed vials to prevent DMSO from absorbing water. |
Q3: How can I prepare an aqueous solution of this compound for my experiments?
A: It is common practice to first dissolve small molecules like this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[1] This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration.[1] It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system.
Q4: What factors can influence the stability of this compound in my aqueous solution?
A: Several factors can impact the stability of a small molecule in an aqueous environment:
-
pH: The pH of the buffer can significantly affect the solubility and stability of compounds that are ionizable.[1]
-
Temperature: Higher temperatures generally accelerate chemical degradation.[2]
-
Light: Exposure to light can cause photodegradation of sensitive compounds.[2]
-
Presence of other solutes: Components in your buffer or cell culture media could potentially react with the compound.
Troubleshooting Guide
Issue: I am observing a loss of activity of this compound in my experiments over time.
Possible Cause 1: Compound Degradation
-
Troubleshooting Step: Perform a stability study to determine the rate of degradation under your experimental conditions. A general protocol for a High-Performance Liquid Chromatography (HPLC)-based stability assay is provided below. This will help you quantify the amount of intact this compound remaining at different time points.[3][4][5]
Possible Cause 2: Compound Precipitation
-
Troubleshooting Step 1: Visually inspect your solution for any signs of precipitation (cloudiness or solid particles).[1]
-
Troubleshooting Step 2: Determine the kinetic solubility of this compound in your specific aqueous buffer.[1] If your working concentration is above the solubility limit, the compound may be precipitating out of solution. A general protocol for a kinetic solubility assay is provided below.
-
Troubleshooting Step 3: If precipitation is an issue, consider using a lower final concentration of the inhibitor or incorporating solubility-enhancing excipients, if compatible with your experimental system.[1]
Experimental Protocols
Protocol 1: General Stability Assessment in an Aqueous Solution using HPLC
This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific aqueous solution over time.[1][2][3][4]
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in your desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium) at the final working concentration.
-
Immediately take an aliquot of this solution. This will serve as your zero time-point sample.
-
To stop any potential degradation, you can quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate proteins if you are using a biological matrix.[1]
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.[1]
-
-
Incubate the Solution:
-
Incubate the remaining solution under your specific experimental conditions (e.g., 37°C, 5% CO₂).[1]
-
-
Collect Time-Point Samples:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution.
-
Process these samples in the same manner as the T=0 sample.
-
-
HPLC Analysis:
-
Analyze all the collected samples using a validated stability-indicating HPLC method.[3][4] This method should be able to separate the parent compound (this compound) from any potential degradation products.
-
The concentration of the intact compound at each time point is determined by measuring the peak area from the chromatogram and comparing it to a standard curve.
-
Protocol 2: Basic Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.[1]
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to make a stock solution (e.g., 10 mM).[1]
-
-
Serial Dilution:
-
Create a serial dilution of the stock solution in DMSO to generate a range of concentrations.
-
-
Dilution in Aqueous Buffer:
-
In a clear 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer.[1] This will create a range of final compound concentrations.
-
-
Incubation and Observation:
-
Determine Kinetic Solubility:
-
The highest concentration that remains clear (no visible precipitate) is the approximate kinetic solubility of this compound under these conditions.[1]
-
Visualizations
Caption: General workflow for assessing the stability of a small molecule in an aqueous solution.
Caption: Pyruvate Carboxylase is a key enzyme in central metabolic pathways.[6][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. High-performance liquid chromatography for small-scale studies of drug stability [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 7. Requirement of hepatic pyruvate carboxylase during fasting, high fat, and ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyruvate Carboxylase Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Troubleshooting inconsistent results with Pyruvate Carboxylase-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyruvate (B1213749) Carboxylase-IN-4.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using Pyruvate Carboxylase-IN-4, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing lower than expected inhibition of Pyruvate Carboxylase (PC) with this compound?
Answer: Lower than expected inhibition can stem from several factors related to the experimental setup and reagents.
-
Sub-optimal Assay Conditions: Ensure that the pH, temperature, and buffer composition of your assay are optimal for both enzyme activity and inhibitor binding. Deviations from ideal conditions can negatively impact the inhibitor's efficacy.
-
Incorrect Inhibitor Concentration: Verify the concentration of your this compound stock solution. If possible, confirm the concentration using spectrophotometry or another analytical method. Serial dilutions should be prepared fresh for each experiment to avoid degradation.
-
High Substrate Concentration: this compound is a competitive inhibitor with respect to pyruvate.[1] If the pyruvate concentration in your assay is too high, it will outcompete the inhibitor for binding to the enzyme's active site, leading to reduced apparent inhibition. Consider performing a substrate titration to determine the optimal pyruvate concentration for your inhibition assay.
-
Enzyme Degradation: Ensure that your pyruvate carboxylase enzyme is active. Improper storage or handling can lead to a loss of enzyme activity, which can affect the reliability of your inhibition data. It is recommended to run a positive control with a known inhibitor, if available, and a negative control with no inhibitor to assess the enzyme's baseline activity.
Question: I am seeing high variability in my results between experiments. What could be the cause?
Answer: High variability in enzyme inhibition assays can be frustrating. Here are some common sources of variability and how to address them:
-
Inconsistent Pipetting: Small errors in pipetting volumes, especially of the concentrated inhibitor stock, can lead to significant variations in the final concentration in the assay. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Incubation Times: Standardize all incubation times, including pre-incubation of the enzyme with the inhibitor and the reaction time after substrate addition.
-
Reagent Stability: Prepare fresh substrate and inhibitor solutions for each experiment. This compound, like many small molecules, can degrade over time, especially when in solution.
-
Plate Edge Effects: If you are using a multi-well plate format, be mindful of "edge effects," where wells on the perimeter of the plate can have different evaporation rates and temperature profiles. To mitigate this, avoid using the outer wells for critical samples or ensure the plate is properly sealed and incubated in a humidified chamber.
Question: this compound is not dissolving well in my assay buffer. What should I do?
Answer: Poor solubility is a common issue with small molecule inhibitors.
-
Use of a Stock Solution: this compound should first be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. The final concentration of the organic solvent in your assay should be kept low (typically less than 1%) to avoid affecting enzyme activity.
-
Vehicle Control: It is crucial to include a "vehicle control" in your experiments. This control should contain the same final concentration of the organic solvent (e.g., DMSO) as your experimental wells to account for any effects of the solvent on enzyme activity.
-
Sonication: Gentle sonication of the stock solution can sometimes aid in dissolving the compound.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound, also referred to as Compound 8v, is a potent and competitive inhibitor of Pyruvate Carboxylase (PC).[1] It is competitive with respect to the substrate pyruvate, meaning it binds to the same active site on the enzyme.[1] It exhibits mixed-type inhibition with respect to ATP.[1]
What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound is 4.3 ± 1.5 μM.[1]
How should I store this compound?
For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in a solvent like DMSO, stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Is this compound specific for Pyruvate Carboxylase?
Studies have shown that this compound does not significantly inhibit other enzymes such as human carbonic anhydrase II, matrix metalloproteinase-2, malate (B86768) dehydrogenase, or lactate (B86563) dehydrogenase, suggesting a good degree of specificity for pyruvate carboxylase.[1]
What are the key signaling pathways involving Pyruvate Carboxylase?
Pyruvate carboxylase plays a crucial anaplerotic role by replenishing oxaloacetate in the tricarboxylic acid (TCA) cycle.[2][3] This is vital for numerous metabolic pathways, including gluconeogenesis (the synthesis of glucose) and lipogenesis (the synthesis of fatty acids).[2][3] By inhibiting PC, this compound can modulate these fundamental cellular processes.
Quantitative Data Summary
| Inhibitor Name | Other Names | IC50 (μM) | Inhibition Type (vs. Pyruvate) | Inhibition Type (vs. ATP) | Ki (μM) vs. Pyruvate |
| This compound | Compound 8v | 4.3 ± 1.5 | Competitive | Mixed-type | 0.74 |
Data obtained from Burkett DJ, et al. (2019).[1]
Experimental Protocols
Coupled Enzyme Assay for Pyruvate Carboxylase Activity
This protocol describes a common method to measure the activity of pyruvate carboxylase, which can be adapted to test the inhibitory effect of this compound. The production of oxaloacetate by PC is coupled to the reaction of malate dehydrogenase, which consumes NADH, and the decrease in absorbance at 340 nm is monitored.
Materials:
-
Purified Pyruvate Carboxylase
-
This compound
-
Tris buffer (e.g., 100 mM, pH 8.0)
-
ATP
-
MgCl2
-
KHCO3
-
Sodium Pyruvate
-
NADH
-
Malate Dehydrogenase (MDH)
-
Acetyl-CoA (as an allosteric activator)
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent plate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare working solutions of all other reagents in the appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following components to each well:
-
Tris buffer
-
MgCl2
-
KHCO3
-
NADH
-
Acetyl-CoA
-
Malate Dehydrogenase
-
Pyruvate Carboxylase enzyme
-
-
Add varying concentrations of this compound (or DMSO for the vehicle control) to the appropriate wells.
-
Include a "no inhibitor" control (with DMSO) and a "no enzyme" control.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate, sodium pyruvate, to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the activity in the presence of the inhibitor to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Role of Pyruvate Carboxylase in key metabolic pathways.
Caption: Workflow for determining the IC50 of PC-IN-4.
Caption: Decision tree for troubleshooting experimental issues.
References
Technical Support Center: Investigating Off-Target Effects of Pyruvate Carboxylase-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of Pyruvate Carboxylase-IN-4 (PC-IN-4), a novel inhibitor of Pyruvate Carboxylase (PC).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why is it critical to investigate them for a compound like PC-IN-4?
A1: Off-target effects refer to the interactions of a drug or compound with proteins other than its intended target.[1] For PC-IN-4, the intended target is Pyruvate Carboxylase. However, small molecules can often bind to multiple proteins, leading to unintended biological consequences, which can manifest as toxicity or unexpected pharmacological effects.[1] Investigating these off-target effects is crucial to ensure the specificity of the inhibitor and to understand its overall cellular impact, which is a critical step in drug development.[1]
Q2: What are the initial steps to predict potential off-target effects of PC-IN-4 computationally?
A2: Before proceeding with extensive experimental work, computational methods can provide valuable insights into potential off-target interactions. These in silico approaches can include:
-
Chemical Similarity and AI/ML-Based Methods: These techniques compare the chemical structure of PC-IN-4 to databases of compounds with known protein interactions.[2] Artificial intelligence and machine learning algorithms can predict potential off-targets based on these comparisons.[2]
-
Structure-Based Virtual Screening: If the 3D structure of PC-IN-4 is known, it can be computationally "docked" into the binding sites of a library of known protein structures to predict potential interactions.[3]
Q3: What are some established experimental approaches to identify off-target effects of small molecules?
A3: Several experimental strategies can be employed to identify the off-target interactions of PC-IN-4:
-
Proteome-wide approaches:
-
Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS): This method identifies proteins that are stabilized or destabilized by the binding of PC-IN-4 across the entire proteome.[4]
-
Affinity-based proteomic techniques: These methods use a modified version of the compound (e.g., biotinylated PC-IN-4) to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[5]
-
-
Targeted approaches:
-
Kinome Scanning: If there is a suspicion that PC-IN-4 might interact with kinases, its activity can be tested against a large panel of purified kinases.
-
Panel Screening: The compound can be tested against a panel of receptors, ion channels, and other enzymes that are commonly associated with off-target effects.
-
Q4: Are there any known off-target effects for other Pyruvate Carboxylase inhibitors that I should be aware of?
A4: While the search results do not specify off-target effects for a compound named "this compound", they do mention that some PC inhibitors are relatively non-specific.[6] For instance, oxamate, in addition to inhibiting PC, is also known to inhibit lactate (B86563) dehydrogenase (LDH) and aspartate aminotransferase (AAT).[6] A small molecule inhibitor, ZY-444, was developed to target PC, and while its off-target binding proteins were identified, they were not specified in the provided literature.[7][8][9] Therefore, it is plausible that a new PC inhibitor like PC-IN-4 could interact with other metabolic enzymes.
Troubleshooting Guides
Q1: How can I confirm that PC-IN-4 is engaging with Pyruvate Carboxylase in my cell-based experiments?
A1: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its target in a cellular environment.[10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of PC-IN-4 with Pyruvate Carboxylase in intact cells.
Materials:
-
Cells expressing Pyruvate Carboxylase
-
PC-IN-4
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
PCR tubes or 96-well PCR plates
-
Thermocycler or heating block
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Pyruvate Carboxylase antibody
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of PC-IN-4 or DMSO (vehicle control) for a specific duration.
-
Harvesting: Harvest the cells and wash them with PBS containing protease inhibitors. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[4]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.[4][12]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[12]
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Denature the samples by adding Laemmli buffer and boiling.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for Pyruvate Carboxylase.
-
Data Analysis: Quantify the band intensities. In the presence of PC-IN-4, a higher amount of soluble Pyruvate Carboxylase should be observed at elevated temperatures compared to the DMSO control, indicating thermal stabilization upon binding.
Q2: My initial screens suggest that PC-IN-4 has significant off-target activity. How can I identify these unknown off-target proteins?
A2: To identify unknown off-targets on a proteome-wide scale, Thermal Proteome Profiling (TPP), which is a high-throughput version of CETSA coupled with mass spectrometry, is a highly effective method.[4]
Experimental Protocol: Thermal Proteome Profiling (TPP) for Off-Target Identification
Objective: To identify the cellular off-targets of PC-IN-4 by observing changes in protein thermal stability across the proteome.
Methodology:
-
Cell Treatment and Heating: Follow steps 1-3 of the CETSA protocol. It is recommended to use a wider range of temperatures to generate melt curves.
-
Cell Lysis and Protein Digestion: After heating, lyse the cells and collect the soluble protein fraction as in the CETSA protocol. The proteins in the supernatant are then digested into peptides, for example, using trypsin.
-
Isobaric Labeling: The resulting peptide samples from different temperatures are labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
Mass Spectrometry: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each identified protein at different temperatures is determined. By comparing the melt curves of proteins in PC-IN-4-treated cells versus control cells, you can identify proteins that show a significant thermal shift, indicating a direct or indirect interaction with the compound.
Data Presentation
Table 1: Hypothetical Kinome Scan Data for PC-IN-4
This table summarizes the results of a hypothetical kinome scan for PC-IN-4 at a concentration of 1 µM. The data shows the percentage of inhibition of a panel of kinases.
| Kinase Family | Kinase Target | % Inhibition at 1 µM PC-IN-4 |
| Tyrosine Kinase | SRC | 85% |
| Tyrosine Kinase | EGFR | 15% |
| Serine/Threonine Kinase | MAPK1 (ERK2) | 5% |
| Serine/Threonine Kinase | AKT1 | 8% |
| ... | ... | ... |
This is example data and does not reflect actual experimental results for a compound named PC-IN-4.
Table 2: Summary of Hypothetical Off-Target Validation
This table provides an example of how to summarize the validation of a potential off-target identified from a proteomic screen.
| Potential Off-Target | On-Target (PC) IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Cellular Assay (Off-Target Pathway) |
| SRC Kinase | 50 | 200 | Inhibition of SRC-mediated phosphorylation |
| Carbonic Anhydrase II | 50 | >10,000 | No significant inhibition |
This is example data and does not reflect actual experimental results for a compound named PC-IN-4.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Methods to identify and optimize small molecules interacting with RNA (SMIRNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate carboxylase promotes malignant transformation of papillary thyroid carcinoma and reduces iodine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Pyruvate Carboxylase-IN-4
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pyruvate (B1213749) Carboxylase-IN-4 (PC-IN-4) in their experiments. This guide will help you address specific issues, particularly regarding cytotoxicity, that you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pyruvate Carboxylase-IN-4?
This compound is a potent and selective inhibitor of Pyruvate Carboxylase (PC). PC is a crucial mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. This reaction is a key anaplerotic step, replenishing intermediates of the tricarboxylic acid (TCA) cycle. By inhibiting PC, PC-IN-4 disrupts this process, leading to a decrease in oxaloacetate levels and downstream metabolic consequences. A small molecule inhibitor of PC, ZY-444, has been shown to bind to PC and inactivate its catalytic activity.[1]
Q2: I am observing significant cell death in my experiments after treatment with PC-IN-4. What are the potential causes of this cytotoxicity?
High levels of cell death can be attributed to several factors:
-
On-target cytotoxicity: Pyruvate Carboxylase is essential for various metabolic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[2] Inhibition of PC can lead to a severe energy deficit in cells, accumulation of toxic byproducts like lactic acid, and ultimately, cell death, especially in cells highly dependent on PC activity.[3][4][5]
-
High concentrations of PC-IN-4: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to exaggerated on-target effects or off-target toxicities.[6]
-
Off-target effects: The inhibitor may bind to other cellular targets besides Pyruvate Carboxylase, leading to unintended and toxic consequences.[7][8][9][10][11]
-
Solvent toxicity: The solvent used to dissolve PC-IN-4 (e.g., DMSO) can be toxic to cells at certain concentrations.[6] It is crucial to keep the final solvent concentration in the culture medium below the toxic threshold for your specific cell line (typically <0.5%).
-
Compound instability: The inhibitor may degrade over time, or precipitate out of solution, leading to inconsistent results and potential toxicity from degradation byproducts.[12]
Q3: How can I determine the optimal, non-toxic concentration of PC-IN-4 for my experiments?
The optimal concentration of PC-IN-4 should be determined empirically for each cell line. A dose-response experiment is recommended to determine both the concentration that effectively inhibits Pyruvate Carboxylase (IC50) and the concentration that causes 50% cell death (CC50).[13][14] The therapeutic window for your experiments will be the concentration range that is above the IC50 but below the CC50.
Q4: My results with PC-IN-4 are inconsistent. What could be the reason?
Inconsistent results can stem from several issues:
-
Compound instability: Ensure that PC-IN-4 is stored correctly and that fresh dilutions are made for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[12]
-
Cell culture variability: Ensure that your cell line is healthy, free from contamination (e.g., mycoplasma), and used at a consistent passage number.
-
Experimental setup: Inconsistent cell seeding density, incubation times, or reagent addition can all contribute to variability.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high | Perform a dose-response curve to determine the CC50. Start with a wide range of concentrations, including those below the expected IC50 value.[6] |
| On-target toxicity in a sensitive cell line | Consider using a cell line that is less dependent on Pyruvate Carboxylase. Alternatively, try shorter exposure times with the inhibitor. |
| Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is below 0.5% (or the known toxicity threshold for your cell line). Run a vehicle-only control to assess solvent toxicity.[6] |
| Off-target effects | Use a structurally different inhibitor for the same target to see if the phenotype is consistent.[11] Consider performing a kinome scan or similar profiling to identify potential off-target interactions. |
| Compound degradation or precipitation | Prepare fresh dilutions of PC-IN-4 for each experiment. Visually inspect solutions for any signs of precipitation.[12] |
Issue 2: Lack of Expected Biological Effect
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too low | Confirm the IC50 of PC-IN-4 in a biochemical assay and in your cell line of interest. Increase the concentration, ensuring it remains below the cytotoxic level. |
| Inhibitor is not cell-permeable | Verify from the manufacturer's data that the inhibitor can cross the cell membrane. If not, a different inhibitor or a cell line with higher permeability may be needed. |
| Incorrect timing of inhibitor addition | The timing of inhibitor addition relative to other treatments or stimuli can be critical. Optimize the treatment schedule for your specific experimental question. |
| Inhibitor is inactive | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Test the inhibitor in a cell-free Pyruvate Carboxylase activity assay to confirm its biochemical activity.[6] |
Quantitative Data Summary
It is crucial to experimentally determine the IC50 (potency) and CC50 (cytotoxicity) values for this compound in your specific cell line and assay conditions. The ratio of CC50 to IC50 is the Selectivity Index (SI), which is a measure of the therapeutic window of the compound. A higher SI value is desirable.[13][14]
Table 1: Example Data for PC-IN-4 in Different Cell Lines (Placeholder Data)
| Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Cell Line A | 0.5 | 25 | 50 |
| Cell Line B | 1.2 | 15 | 12.5 |
| Cell Line C | 0.8 | 50 | 62.5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine CC50
This protocol is for determining the cytotoxic concentration of PC-IN-4. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]
Materials:
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of PC-IN-4 in complete culture medium. A typical starting range could be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of PC-IN-4 or controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the inhibitor concentration to generate a dose-response curve and determine the CC50 value.[19]
Visualizations
Caption: Pyruvate Carboxylase Signaling Pathway.
Caption: Experimental Workflow for CC50 Determination.
References
- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase promotes thyroid cancer aggressiveness through fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Pyruvate carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. labinsights.nl [labinsights.nl]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
Best practices for storing Pyruvate Carboxylase-IN-4 solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of Pyruvate Carboxylase-IN-4 solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2][3] For shorter periods, storage at 4°C for up to two years is also acceptable, but always refer to the Certificate of Analysis provided by the supplier for specific recommendations.[1][4] Ensure the container is tightly sealed and desiccated to prevent moisture absorption.[1] Although the product may be shipped at room temperature, it is considered stable for the duration of shipping and should be stored under the recommended conditions upon arrival.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of many organic small molecule inhibitors, including likely this compound.[5][6] It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can decrease the solubility of the compound.[6]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, first bring the vial of the solid compound to room temperature in a desiccator to prevent condensation. Weigh the desired amount of the inhibitor and dissolve it in the appropriate volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM). Vortexing or gentle warming to 37°C can aid in dissolution.[6] Visually inspect the solution to ensure it is clear and free of particulates.[6]
Q4: What are the best practices for storing the stock solution?
A4: Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and moisture absorption by the DMSO.[2][3][6] Store these aliquots in tightly sealed vials, preferably glass with Teflon-lined caps, at -20°C or -80°C.[1][2][3][7] For storage at -20°C, it is recommended to use the solution within one month.[3][8] For longer-term storage of up to six months, -80°C is preferable.[3]
Q5: How should I dilute the stock solution for use in cell culture experiments?
A5: To prevent precipitation, it is best to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous buffer or cell culture medium. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent toxicity.[1][3][9] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1][2][3] | Keep desiccated. |
| 4°C | Up to 2 years[1] | Refer to Certificate of Analysis. | |
| Stock Solution in DMSO | -20°C | Up to 1 month[3][8] | Aliquot into single-use volumes. |
| -80°C | Up to 6 months[3] | Preferred for longer-term storage. |
Troubleshooting Guide
Q1: The this compound powder is not fully dissolving in DMSO. What can I do?
A1: Several factors could be at play:
-
Purity of Reagents: Ensure you are using a high-purity grade of the inhibitor and anhydrous DMSO.[6] Water absorbed by DMSO can reduce solubility.[6]
-
Temperature: Gentle warming of the solution to 37°C in a water bath can help dissolve the compound.[6]
-
Mechanical Agitation: Vortexing for a few minutes or using a sonicator can facilitate dissolution.[2][6]
-
Concentration: You may be trying to prepare a solution that exceeds the inhibitor's solubility limit. Check the product datasheet for solubility information.
Q2: I observed precipitation in my stock solution after taking it out of the freezer. What should I do?
A2: Precipitation can occur after freeze-thaw cycles.[6] Before use, bring the aliquot to room temperature and vortex to see if the precipitate redissolves. If it does not, it is recommended to prepare a fresh stock solution. Do not use a solution that has precipitated.[1] To prevent this, ensure you are aliquoting the stock solution into single-use volumes.
Q3: My experimental results are inconsistent. Could it be related to the inhibitor solution?
A3: Inconsistent results can stem from issues with the inhibitor's stability or handling:
-
Degradation: Repeated freeze-thaw cycles can degrade the inhibitor. Using fresh single-use aliquots for each experiment is crucial.
-
Instability in Media: The inhibitor may not be stable in your cell culture medium at 37°C over the course of your experiment.[10] You may need to perform a time-course experiment to assess its stability.[1]
-
Inaccurate Pipetting: Ensure your pipettes are calibrated, especially for organic solvents like DMSO.[7]
-
Precipitation in Media: The inhibitor may precipitate when diluted into the aqueous cell culture medium. To mitigate this, make intermediate dilutions in DMSO before the final dilution into your medium.
Experimental Workflows and Diagrams
Caption: Workflow for preparing and storing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enfanos.com [enfanos.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Pyruvate Carboxylase-IN-4 quality control and purity assessment
Welcome to the technical support center for Pyruvate (B1213749) Carboxylase-IN-4 (PC-IN-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and successful application of PC-IN-4 in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for quality control and purity assessment.
Frequently Asked Questions (FAQs)
Product Specifications and Handling
-
Q1: What are the recommended storage conditions for Pyruvate Carboxylase-IN-4?
-
Q2: How should I prepare a stock solution of PC-IN-4?
-
A2: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved before further dilution into aqueous buffers for your experiments. Note that the solubility in aqueous solutions may be limited.
-
-
Q3: What is the expected appearance and purity of a new lot of PC-IN-4?
-
A3: PC-IN-4 is typically a white to off-white solid. The purity of each lot is assessed by High-Performance Liquid Chromatography (HPLC) and should meet the specifications outlined in the Certificate of Analysis (CoA).
-
Experimental Use
-
Q4: My experimental results are inconsistent. What could be the cause?
-
A4: Inconsistent results can arise from several factors, including compound degradation, improper storage, inaccurate concentration of the stock solution, or issues with the experimental assay itself. Please refer to our troubleshooting guide for a systematic approach to identifying the problem.
-
-
Q5: How can I confirm that PC-IN-4 is active in my assay?
-
A5: The activity of PC-IN-4 can be confirmed by performing a dose-response curve in a pyruvate carboxylase activity assay to determine the IC50 value. This value should be consistent with the value reported on the Certificate of Analysis. A detailed protocol for a coupled-enzyme assay is provided in the "Experimental Protocols" section.
-
-
Q6: Are there known off-target effects of PC-IN-4?
-
A6: As with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[3] It is recommended to include appropriate controls in your experiments, such as a structurally related but inactive compound, if available.
-
Quality Control and Purity Assessment
To ensure the reliability of your experimental results, it is crucial to perform quality control checks on each new lot of this compound.
Quantitative Data Summary
The following table summarizes the typical quality control specifications for a new batch of PC-IN-4.
| Parameter | Method | Specification | Purpose |
| Appearance | Visual Inspection | White to off-white solid | Confirms physical state and absence of gross contamination. |
| Identity | LC-MS | Conforms to the expected mass-to-charge ratio (m/z) | Verifies the molecular weight of the compound.[4][5] |
| Purity | HPLC (UV detection at a specified wavelength) | ≥98% | Quantifies the percentage of the active compound relative to impurities.[4][6] |
| Structure Confirmation | ¹H NMR | Conforms to the expected chemical shifts and splitting patterns | Confirms the chemical structure of the compound.[7][8][9] |
Experimental Protocols
Protocol 1: HPLC Purity Assessment
This protocol describes a general method for determining the purity of PC-IN-4 using reverse-phase HPLC.[6][10]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of PC-IN-4.
-
Sample Preparation: Prepare a 1 mg/mL solution of PC-IN-4 in acetonitrile or a suitable solvent.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 10 µL of the sample solution.
-
Run the gradient program and record the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.
-
Protocol 2: LC-MS Identity Confirmation
This protocol is for confirming the molecular weight of PC-IN-4.[4][11][12]
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer.
-
Chromatography: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the compound's properties.
-
Scan Range: A range that includes the expected molecular weight of PC-IN-4 (e.g., 100-1000 m/z).
-
-
Procedure:
-
Perform the HPLC separation as described above.
-
Direct the eluent to the mass spectrometer.
-
Acquire the mass spectrum for the main peak.
-
Compare the observed m/z with the calculated molecular weight of PC-IN-4.
-
Protocol 3: ¹H NMR Structure Confirmation
This protocol verifies the chemical structure of PC-IN-4.[7][8][13]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of PC-IN-4 in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Compare the resulting spectrum with a reference spectrum or with the expected chemical shifts, integrations, and splitting patterns for the known structure of PC-IN-4.
-
Protocol 4: Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This spectrophotometric assay measures the activity of pyruvate carboxylase and can be used to determine the inhibitory effect of PC-IN-4. The production of oxaloacetate by pyruvate carboxylase is coupled to the oxidation of NADH by malate (B86768) dehydrogenase.[14][15]
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8.
-
Substrates: Pyruvic acid, ATP, KHCO₃.
-
Cofactors: MgSO₄, Acetyl-CoA.
-
Coupling Enzyme: Malate Dehydrogenase.
-
Indicator: NADH.
-
PC-IN-4: Diluted to various concentrations in the assay buffer.
-
-
Procedure:
-
In a 96-well plate or cuvette, combine the assay buffer, substrates, cofactors, malate dehydrogenase, and NADH.
-
Add a specific concentration of PC-IN-4 (or vehicle control).
-
Initiate the reaction by adding the pyruvate carboxylase enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at 30°C.
-
The rate of NADH oxidation is proportional to the pyruvate carboxylase activity.
-
Calculate the percent inhibition for each concentration of PC-IN-4 and determine the IC50 value.
-
Visual Guides and Workflows
Workflow for Incoming Quality Control of PC-IN-4
Simplified Pyruvate Carboxylase Signaling Pathway
Troubleshooting Experimental Failures
References
- 1. moravek.com [moravek.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. longdom.org [longdom.org]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. Compound Identification with LC/MS and GC/MS: Experimental Method, Data Analysis and Applications: - American Chemical Society [acs.digitellinc.com]
- 13. quora.com [quora.com]
- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Variability in Pyruvate Carboxylase-IN-4 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing Pyruvate (B1213749) Carboxylase-IN-4 (PC-IN-4).
Frequently Asked Questions (FAQs)
Q1: What is Pyruvate Carboxylase-IN-4 and what is its mechanism of action?
A1: this compound (also referred to as Compd 8V) is a potent and competitive inhibitor of Pyruvate Carboxylase (PC).[1][2][3][4] PC is a mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[5] This reaction is a crucial anaplerotic step, replenishing intermediates in the TCA (Krebs) cycle, and is vital for gluconeogenesis and lipogenesis.[6] As a competitive inhibitor, PC-IN-4 likely binds to the active site of the enzyme, competing with the substrate, pyruvate.
Q2: My this compound powder appears as a very small amount or a thin film in the vial. Is this normal?
A2: Yes, this is normal for small quantities of lyophilized compounds. To ensure you have the correct amount, do not attempt to weigh it out. Instead, dissolve the entire contents of the vial in a precise volume of a recommended solvent (e.g., DMSO) to create a stock solution of a known concentration.[7]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound should be stored as a solid at -20°C. For creating a stock solution, Dimethyl Sulfoxide (DMSO) is a common solvent.[8] Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or colder.[7] Aqueous solutions of the inhibitor are generally not stable and should be prepared fresh for each experiment.[9]
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results in cell-based assays can stem from several factors. These include variability in cell health and passage number, inconsistent inhibitor concentration due to improper dissolution or degradation, or off-target effects at high concentrations. It is crucial to maintain consistent cell culture practices and to prepare fresh dilutions of PC-IN-4 from a stable stock solution for each experiment. A vehicle control (e.g., DMSO) should always be included at the same final concentration as in the experimental wells.
Q5: How can I be sure that the observed effect is due to the inhibition of Pyruvate Carboxylase?
A5: To confirm the specificity of PC-IN-4's effect, consider performing a rescue experiment. After treating the cells with the inhibitor, you can supplement the media with a downstream metabolite of the PC reaction, such as oxaloacetate or a cell-permeable analog. If the addition of the downstream metabolite reverses the phenotypic effects of PC-IN-4, it provides strong evidence that the observed effects are due to the inhibition of Pyruvate Carboxylase.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculations for your stock solution and final dilutions. Ensure the compound is fully dissolved in the stock solution by vortexing or brief sonication.[7] |
| Inhibitor Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] If the stock solution is old, consider preparing a fresh one from the solid compound. |
| Inactive Enzyme | Ensure that the Pyruvate Carboxylase enzyme is active. Run a positive control with a known activator (e.g., Acetyl-CoA) or a different known inhibitor. Also, confirm that the enzyme has been stored and handled correctly.[8] |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and substrate concentrations in your assay are optimal for PC activity. Refer to established protocols for PC assays.[10] |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution/Precipitation | After diluting the DMSO stock solution into an aqueous assay buffer, ensure the inhibitor remains in solution. Precipitation can occur, leading to inconsistent concentrations across wells.[7] Gentle warming (if the compound is heat-stable) or sonication may help.[11] Always visually inspect for precipitates. |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique, especially when working with small volumes. For multi-well plates, consider using a multi-channel pipette for adding common reagents to minimize well-to-well variation. |
| Edge Effects in Multi-well Plates | "Edge effects" can occur due to temperature and evaporation gradients in the outer wells of a plate. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with buffer or media. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. |
Issue 3: Unexpected Dose-Response Curve
| Possible Cause | Troubleshooting Step |
| Steep Dose-Response Curve | A very steep curve can sometimes indicate non-specific inhibition or compound aggregation at higher concentrations. Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to disrupt aggregates.[12] |
| Biphasic Dose-Response Curve | A biphasic curve (U-shaped) may suggest off-target effects at higher concentrations or activation at lower concentrations. Test the inhibitor against other related enzymes to check for specificity. |
| Incomplete Inhibition at High Concentrations | This could be due to the inhibitor reaching its solubility limit in the assay buffer. Check the solubility of PC-IN-4 in your specific assay medium. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO₃ | [1] |
| Molecular Weight | 215.21 g/mol | [1] |
| IC₅₀ | 4.3 µM | [1][2][3][4] |
| Mechanism of Action | Competitive Inhibitor | [1][2][3][4] |
Experimental Protocols
High-Throughput Colorimetric Assay for Pyruvate Carboxylase Inhibition
This protocol is adapted from a high-throughput screening assay for PC inhibitors and can be used to determine the IC₅₀ of this compound.[8][13] The assay measures the amount of oxaloacetate produced by PC.
Materials:
-
Purified Pyruvate Carboxylase enzyme
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Substrate Solution: Pyruvate, ATP, NaHCO₃ in Assay Buffer
-
Inactivation Solution: EDTA in Assay Buffer
-
Detection Reagent: Fast Violet B (FVB) solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 530 nm
Procedure:
-
Prepare PC-IN-4 Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these into the Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Inhibitor Incubation: Add the purified Pyruvate Carboxylase enzyme to each well of the 96-well plate. Then, add the diluted PC-IN-4 solutions (or DMSO control) to the respective wells. Allow a brief pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Initiate the Reaction: Start the enzymatic reaction by adding the Substrate Solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the Reaction: Terminate the reaction by adding the Inactivation Solution (EDTA) to all wells.[8]
-
Color Development: Add the Fast Violet B solution to all wells. FVB reacts with the oxaloacetate produced to form a colored product.[8][13]
-
Incubation for Color Development: Incubate the plate at room temperature for a set time (e.g., 2 hours), protected from light.[8]
-
Measure Absorbance: Read the absorbance of each well at 530 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percent inhibition for each concentration of PC-IN-4 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Pyruvate Carboxylase metabolic pathways and the inhibitory action of PC-IN-4.
Caption: A logical workflow for troubleshooting common issues in PC-IN-4 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 6. Requirement of hepatic pyruvate carboxylase during fasting, high fat, and ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 11. caymanchem.com [caymanchem.com]
- 12. Pyruvate Carboxylase (PC) Activity Assay Kit - Elabscience® [elabscience.com]
- 13. A high-throughput screening assay for pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Target Engagement of Pyruvate Carboxylase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key methodologies for validating the target engagement of Pyruvate (B1213749) Carboxylase-IN-4 (PC-IN-4), a potent inhibitor of Pyruvate Carboxylase (PC). Confirming that a small molecule directly interacts with its intended protein target within a biological system is a critical step in drug discovery and chemical biology. This document outlines the experimental protocols and comparative data for two orthogonal approaches: a biochemical enzyme inhibition assay and a biophysical cellular target engagement assay.
Introduction to Pyruvate Carboxylase (PC)
Pyruvate Carboxylase is a mitochondrial enzyme that plays a crucial role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate.[1] This reaction is a key anaplerotic process, meaning it replenishes intermediates of the tricarboxylic acid (TCA) cycle that are depleted for biosynthesis of molecules such as amino acids and fatty acids. Given its central role in metabolism, dysregulation of PC has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[2]
Pyruvate Carboxylase in Metabolic Pathways
The diagram below illustrates the central role of Pyruvate Carboxylase in linking glycolysis to the TCA cycle and other biosynthetic pathways.
This compound: A Potent Inhibitor
This compound (also known as compound 8v) has been identified as a potent and competitive inhibitor of PC.[1][3] Biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be 4.3 µM.[1][3] The validation of its engagement with PC is paramount to attributing its biological effects to the inhibition of this specific target.
Comparison of Target Engagement Validation Methods
Two primary methods are presented here to confirm the interaction of PC-IN-4 with Pyruvate Carboxylase:
-
Biochemical Enzyme Inhibition Assay: Measures the effect of the compound on the catalytic activity of the purified enzyme. This is a direct measure of functional inhibition.
-
Cellular Thermal Shift Assay (CETSA®): Assesses the binding of the compound to the target protein in a cellular environment by measuring changes in the protein's thermal stability.
| Feature | Biochemical Enzyme Inhibition Assay | Cellular Thermal Shift Assay (CETSA®) |
| Principle | Measures inhibition of catalytic activity | Measures ligand-induced thermal stabilization of the target protein |
| Environment | In vitro (purified components) | In situ (intact cells or cell lysate) |
| Primary Output | IC50 / Ki values | Thermal shift (ΔTm) / EC50 |
| Information Provided | Potency, mechanism of inhibition | Direct evidence of target binding in cells, cellular potency |
| Throughput | High | Medium (Western Blot) to High (AlphaScreen®) |
| Pros | Quantitative, provides mechanistic insight (competitive, etc.) | Physiologically relevant, no protein modification needed |
| Cons | May not reflect cellular activity (e.g., permeability) | Indirect measure of functional effect, requires specific antibodies |
Method 1: Biochemical Enzyme Inhibition Assay
This method directly assesses the ability of PC-IN-4 to inhibit the enzymatic activity of purified Pyruvate Carboxylase. The activity of PC is determined using a coupled assay that measures the production of oxaloacetate.[4]
Experimental Workflow: Biochemical Assay
References
- 1. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase is required for glutamine-independent growth of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Tale of Two Inhibitors: A Comparative Analysis of Pyruvate Carboxylase-IN-4 and ZY-444
For Immediate Release
In the landscape of metabolic cancer therapeutics, the enzyme Pyruvate (B1213749) Carboxylase (PC) has emerged as a critical target. Its role in replenishing tricarboxylic acid (TCA) cycle intermediates is vital for the rapid proliferation and survival of cancer cells. This guide provides a comparative overview of two notable small molecule inhibitors of PC: Pyruvate Carboxylase-IN-4 and ZY-444, offering researchers, scientists, and drug development professionals a data-driven look at their respective efficacies and mechanisms of action.
At a Glance: Quantitative Efficacy
A direct comparison of the inhibitory potential of this compound and ZY-444 reveals distinct focuses in their reported data. This compound has been characterized by its direct enzymatic inhibition, while the data for ZY-444 currently emphasizes its effects on cancer cell lines.
| Compound | Metric | Value | Target |
| This compound | IC50 | 4.3 µM[1] | Pyruvate Carboxylase (enzymatic assay) |
| Ki | 0.74 µM[1] | Competitive with respect to pyruvate | |
| ZY-444 | IC50 | 3.82 µM (48h) | TPC-1 cancer cell proliferation[2] |
| IC50 | 3.34 µM (72h) | TPC-1 cancer cell proliferation[2] | |
| IC50 | 3.79 µM (48h) | KTC-1 cancer cell proliferation[2] | |
| IC50 | 3.69 µM (72h) | KTC-1 cancer cell proliferation[2] |
Delving into the Mechanisms of Action
This compound is a potent and competitive inhibitor of Pyruvate Carboxylase, directly targeting the enzyme's catalytic activity.[1] As a competitive inhibitor with respect to pyruvate, it directly competes with the enzyme's natural substrate, thereby blocking the conversion of pyruvate to oxaloacetate. This direct enzymatic inhibition is a key characteristic of its mechanism.
ZY-444 , on the other hand, has been shown to bind to and inactivate the catalytic activity of Pyruvate Carboxylase.[3][4] The inhibition of PC by ZY-444 leads to the suppression of breast cancer growth and metastasis. This is achieved through the downstream inhibition of the Wnt/β-catenin/Snail signaling pathway, a critical pathway in cancer progression.[3][4] ZY-444 has demonstrated selectivity for cancer cells over normal cells, a highly desirable trait for therapeutic agents.[3]
Experimental Corner: Protocols for Efficacy Assessment
To aid researchers in their own investigations, detailed methodologies for key experiments cited in the literature are provided below.
Pyruvate Carboxylase Inhibition Assay (for this compound)
The inhibitory activity of this compound was determined using a coupled enzymatic assay. This assay measures the PC-catalyzed carboxylation of pyruvate to oxaloacetate, which is then reduced to malate (B86768) by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Protocol:
-
The reaction mixture contains 100 mM HEPES buffer (pH 8.0), 5 mM MgCl2, 5 mM ATP, 10 mM NaHCO3, 0.2 mM NADH, 10 units of malate dehydrogenase, and the desired concentration of the inhibitor (this compound).
-
The reaction is initiated by the addition of purified Pyruvate Carboxylase enzyme.
-
The decrease in absorbance at 340 nm is monitored spectrophotometrically for a set period.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mode of inhibition (Ki), the assay is performed with varying concentrations of pyruvate and the inhibitor. The data is then fitted to standard enzyme kinetic models.[1]
Cell Viability and Proliferation Assay (for ZY-444)
The effect of ZY-444 on cancer cell proliferation was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cell lines (e.g., TPC-1, KTC-1, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of ZY-444 or a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the ZY-444 concentration.[2][3]
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Role of Pyruvate Carboxylase and its inhibition.
Caption: Workflow for inhibitor efficacy assessment.
Conclusion
Both this compound and ZY-444 present as promising inhibitors of Pyruvate Carboxylase for cancer research. This compound offers a clear, direct enzymatic inhibition profile, making it a valuable tool for studying the specific role of PC in cellular metabolism. ZY-444, with its demonstrated efficacy in cancer cell lines and its impact on a key signaling pathway, provides a strong candidate for further preclinical and clinical investigation. The choice between these inhibitors will ultimately depend on the specific research question being addressed, whether it is the direct enzymatic consequences of PC inhibition or the broader cellular and signaling effects. This guide serves as a foundational resource to inform such decisions.
References
- 1. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Pyruvate Carboxylase-IN-4 on Pyruvate Carboxylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyruvate (B1213749) Carboxylase-IN-4 and other Pyruvate Carboxylase (PC) inhibitors, supported by experimental data and detailed protocols. This document is intended to assist researchers in the objective evaluation of PC inhibitors for therapeutic and research applications.
Introduction to Pyruvate Carboxylase
Pyruvate Carboxylase (PC) is a mitochondrial enzyme crucial for cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2][3] This function is vital for various biosynthetic pathways, including gluconeogenesis, fatty acid synthesis, and the production of neurotransmitters.[2][3] Given its central role in metabolism, PC has emerged as a significant target in various diseases, including cancer and metabolic disorders.[1][2][4] The development of potent and specific PC inhibitors is therefore of great interest for both therapeutic intervention and as tools to further elucidate the enzyme's physiological and pathological roles.
Comparative Analysis of PC Inhibitors
While "Pyruvate Carboxylase-IN-4" is not a widely recognized compound name in publicly available scientific literature, it has been identified as a potent and competitive inhibitor of Pyruvate Carboxylase with an IC50 of 4.3 μM.[5] For the purpose of this guide, we will refer to it as PC-IN-4 and compare its activity with other known PC inhibitors.
| Inhibitor | Chemical Name | IC50 / Ki | Cell Lines / Conditions | Mechanism of Action | Reference |
| This compound (PC-IN-4) | 2-hydroxy-3-(quinoline-2-yl)propenoic acid | IC50: 4.3 μM | N/A (Enzymatic Assay) | Competitive inhibitor | [5] |
| ZY-444 | (N4-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N2-isobutyl-2,4-pyrimidinediamine) | IC50: 3.82 μM (48h), 3.34 μM (72h) in TPC-1 cells; 3.79 μM (48h), 3.69 μM (72h) in KTC-1 cells | TPC-1 and KTC-1 thyroid cancer cells | Binds to PC and inactivates its catalytic activity | [6] |
| Oxalate | Oxalic acid | Ki: 12 µM | Chicken liver PC | Not specified | |
| Phosphonoacetate | Phosphonoacetic acid | Ki: 2.5 mM (pyruvate carboxylation) | R. etli PC | Not specified |
Experimental Protocols
Pyruvate Carboxylase Enzyme Activity Assay (Coupled Spectrophotometric Assay)
This protocol describes a common method to determine the enzymatic activity of PC by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase.
Materials:
-
Purified Pyruvate Carboxylase enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
Substrate solution: 10 mM Pyruvate, 5 mM ATP, 5 mM MgCl2, 20 mM NaHCO3
-
Coupling enzyme: Malate Dehydrogenase (MDH)
-
NADH solution: 10 mM
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, MDH, and NADH.
-
Inhibitor Pre-incubation: Add a defined amount of purified PC enzyme to each well of a 96-well plate. Add varying concentrations of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is proportional to the rate of oxaloacetate production by PC.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Assay for PC Inhibition
This protocol outlines a general method to assess the effect of a PC inhibitor on cell proliferation, which is often dependent on PC activity in cancer cells.
Materials:
-
Cancer cell line known to be dependent on PC (e.g., TPC-1, KTC-1)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of the test inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the inhibitor concentration and calculate the IC50 value.
Visualizations
Caption: Metabolic pathway showing Pyruvate Carboxylase inhibition.
Caption: Experimental workflow for validating PC inhibitors.
References
- 1. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bionews.com [bionews.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Efficacy and Selectivity of Pyruvate Carboxylase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pyruvate (B1213749) Carboxylase-IN-4 (PC-IN-4), a potent inhibitor of Pyruvate Carboxylase (PC), with other known PC inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies in metabolism, oncology, and other related fields.
Introduction to Pyruvate Carboxylase
Pyruvate Carboxylase (PC) is a crucial mitochondrial enzyme that plays a central role in intermediary metabolism.[1][2] It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][3] This function is vital for various metabolic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[2][4] Given its significance in cellular metabolism, PC has emerged as a potential therapeutic target for various diseases, including cancer and metabolic disorders.[1][5]
Pyruvate Carboxylase-IN-4: A Potent and Selective Inhibitor
This compound, also identified as compound 8v, is an α-hydroxycinnamic acid derivative that acts as a potent and competitive inhibitor of Pyruvate Carboxylase.[6] It exhibits a half-maximal inhibitory concentration (IC50) of 4.3 µM.[6] Mechanistic studies have revealed that PC-IN-4 is a competitive inhibitor with respect to pyruvate, suggesting it binds to the pyruvate-binding site within the carboxyltransferase (CT) domain of the enzyme.[6]
Performance Comparison of Pyruvate Carboxylase Inhibitors
The following tables summarize the available quantitative data for this compound and other alternative inhibitors of Pyruvate Carboxylase.
Table 1: Potency of Pyruvate Carboxylase Inhibitors
| Inhibitor | Target Enzyme | IC50 / Kᵢ | Mode of Inhibition | Reference |
| This compound | Pyruvate Carboxylase | IC50 = 4.3 ± 1.5 µM | Competitive with respect to pyruvate | [6] |
| Kᵢ = 0.74 µM | Mixed-type with respect to ATP | [6] | ||
| ZY-444 | Pyruvate Carboxylase | IC50 ≈ 4 µM | Not specified | [5] |
| Oxalate | Pyruvate Carboxylase | IC50 = 97 µM | Not specified | [7] |
| Tolbutamide | Pyruvate Carboxylase | 0.85 mM (Half-maximal inhibition) | Indirect, by decreasing mitochondrial ATP/ADP and acetyl-CoA/CoASH ratios | [8] |
| Glyburide | Pyruvate Carboxylase | 63.3 µM (Half-maximal inhibition) | Indirect, by decreasing mitochondrial ATP/ADP and acetyl-CoA/CoASH ratios | [8] |
Table 2: Selectivity Profile of Pyruvate Carboxylase Inhibitors
| Inhibitor | Off-Target Enzyme/Protein | Activity/Inhibition | Reference |
| This compound | Human Carbonic Anhydrase II | No significant inhibition | [6] |
| Matrix Metalloproteinase-2 | No significant inhibition | [6] | |
| Malate Dehydrogenase | No significant inhibition | [6] | |
| Lactate Dehydrogenase | No significant inhibition | [6] | |
| Oxalate | Lactate Dehydrogenase | Inhibits | [7] |
| Transcarboxylase | Inhibits | [7] | |
| Metal chelator | Yes | [7] | |
| ZY-444 | Not specified | Data not available | |
| Tolbutamide | Not specified | Data not available | |
| Glyburide | Not specified | Data not available |
Experimental Protocols
Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method to determine the enzymatic activity of Pyruvate Carboxylase.
Principle: The oxaloacetate produced by PC is used by citrate (B86180) synthase to produce citrate and Coenzyme A (CoA). The free CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
1.0 M Tris-HCl, pH 8.0
-
0.5 M NaHCO₃
-
0.1 M MgCl₂
-
10 mM Acetyl-CoA
-
10 mM ATP
-
10 mM Pyruvate
-
10 mM DTNB
-
Citrate Synthase (excess)
-
Purified Pyruvate Carboxylase or cell lysate
-
Spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl, NaHCO₃, MgCl₂, Acetyl-CoA, ATP, DTNB, and citrate synthase in a cuvette.
-
Initiate the reaction by adding pyruvate.
-
To measure inhibition, pre-incubate the enzyme with the inhibitor for a specified time before adding pyruvate.
-
Monitor the increase in absorbance at 412 nm over time. The rate of change in absorbance is proportional to the PC activity.
Cross-Reactivity (Selectivity) Profiling
To assess the selectivity of an inhibitor, its activity is tested against a panel of other enzymes.
Principle: The activity of a panel of off-target enzymes is measured in the presence and absence of the inhibitor. A significant reduction in the activity of an off-target enzyme indicates cross-reactivity.
General Protocol (Adaptable for different enzymes):
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare solutions of the off-target enzymes, their respective substrates, and any necessary cofactors in their optimal assay buffers.
-
-
Enzyme Reaction:
-
Dispense the off-target enzyme into the wells of a microplate.
-
Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) for 100% enzyme activity and a no-enzyme control for background.
-
Initiate the reaction by adding the substrate and cofactors.
-
Incubate the plate at the optimal temperature for the enzyme for a set period.
-
-
Signal Detection:
-
Stop the reaction (if necessary) and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Calculate the percentage of enzyme activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for any off-target interactions.
-
Visualizations
Caption: Role of Pyruvate Carboxylase and its inhibition by PC-IN-4.
Caption: Workflow for assessing inhibitor cross-reactivity.
References
- 1. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 4. Structure, function and regulation of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate carboxylase promotes malignant transformation of papillary thyroid carcinoma and reduces iodine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. Sulfonylureas inhibit metabolic flux through rat liver pyruvate carboxylase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyruvate (B1213749) Carboxylase-IN-4 Against Related Enzymes
This guide provides a detailed analysis of the selectivity profile of Pyruvate Carboxylase-IN-4 (PC-IN-4), a potent and competitive inhibitor of pyruvate carboxylase (PC). The information is intended for researchers and professionals in drug development seeking to understand the specificity of this compound.
Introduction to this compound
This compound, also identified as Compound 8V, is a competitive inhibitor of pyruvate carboxylase with an IC50 value of 4.3 μM.[1][2][3][4] It functions by competing with the substrate pyruvate, exhibiting a Ki of 0.74 μM, and displays a mixed-type inhibition with respect to ATP.[5][6] Pyruvate carboxylase is a critical mitochondrial enzyme that plays a central role in gluconeogenesis, lipogenesis, and the replenishment of the tricarboxylic acid (TCA) cycle. Its inhibition is a target of interest for various metabolic diseases and cancer.
Quantitative Selectivity Data
The following table summarizes the known inhibitory activity and selectivity of this compound against a panel of enzymes. It is important to note that while data is available for several unrelated enzymes, the selectivity profile against other closely related biotin-dependent carboxylases has not been extensively published.
| Enzyme Target | This compound (Compd 8V) | Reference Compound: ZY-444 |
| Pyruvate Carboxylase (PC) | IC50 = 4.3 µM | Binds to and inactivates PC |
| Human Carbonic Anhydrase II | No significant inhibition | Not reported |
| Matrix Metalloproteinase-2 (MMP-2) | No significant inhibition | Not reported |
| Malate (B86768) Dehydrogenase | No significant inhibition | Not reported |
| Lactate Dehydrogenase | No significant inhibition | Not reported |
Note: The selectivity of this compound against other biotin-dependent carboxylases such as Acetyl-CoA Carboxylase (ACC), Propionyl-CoA Carboxylase (PCC), and Methylcrotonyl-CoA Carboxylase (MCC) is not currently available in the public domain.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, the following diagrams illustrate the pyruvate carboxylase signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Pyruvate Carboxylase metabolic pathway.
Caption: Workflow for determining enzyme selectivity.
Experimental Protocols
The determination of the inhibitory activity of this compound is typically performed using a coupled-enzyme assay. The following is a generalized protocol based on established methods.
Objective: To determine the IC50 value of this compound against pyruvate carboxylase.
Materials:
-
Purified human pyruvate carboxylase
-
This compound
-
ATP
-
Sodium Pyruvate
-
Sodium Bicarbonate
-
Magnesium Chloride
-
Tricine buffer
-
Malate Dehydrogenase (MDH)
-
NADH
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Tricine buffer, MgCl2, ATP, sodium bicarbonate, NADH, and malate dehydrogenase.
-
Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells of the microplate. A control with solvent only is also prepared.
-
Enzyme Addition: Purified pyruvate carboxylase is added to each well and incubated with the inhibitor for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of sodium pyruvate.
-
Kinetic Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The activity of pyruvate carboxylase is coupled to the MDH reaction, where the product of the PC reaction, oxaloacetate, is converted to malate by MDH, oxidizing NADH to NAD+.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the kinetic curves. The percent inhibition for each inhibitor concentration is determined relative to the control. The IC50 value is then calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Selectivity Assays:
To determine the selectivity profile, similar enzymatic assays are conducted for related enzymes (e.g., Acetyl-CoA Carboxylase, Propionyl-CoA Carboxylase) and other off-target enzymes. The respective substrates for each enzyme are used, and the IC50 values are determined. The ratio of IC50 values provides a measure of the inhibitor's selectivity.
Conclusion
This compound is a potent inhibitor of pyruvate carboxylase. The available data demonstrates good selectivity against several unrelated enzymes. However, a comprehensive understanding of its selectivity profile requires further investigation against other biotin-dependent carboxylases. The provided experimental framework can be utilized to conduct such comparative studies, which are essential for the further development of this compound as a specific chemical probe or therapeutic agent.
References
- 1. A high-throughput screening assay for pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carb" by Daniel John Burkett [epublications.marquette.edu]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the structure and activity of pyruvate carboxylase by acetyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 6. The atypical velocity response by pyruvate carboxylase to increasing concentrations of acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Pyruvate Carboxylase-IN-4 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyruvate (B1213749) Carboxylase-IN-4 (PC-IN-4) with other alternative inhibitors of Pyruvate Carboxylase (PC). The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their cellular models.
Introduction to Pyruvate Carboxylase and its Inhibition
Pyruvate Carboxylase (PC) is a crucial mitochondrial enzyme that plays a central role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing intermediates of the tricarboxylic acid (TCA) cycle, which are essential for various biosynthetic pathways, including gluconeogenesis, lipogenesis, and amino acid synthesis. Given its significance in metabolic regulation, PC has emerged as a potential therapeutic target for various diseases, including cancer and metabolic disorders. The development of specific inhibitors for PC is therefore of great interest for both basic research and drug discovery.
Comparative Analysis of Pyruvate Carboxylase Inhibitors
This section provides a comparative overview of PC-IN-4 and two other commonly cited PC inhibitors: ZY-444 and Phenylacetic Acid. The data is summarized in the table below, followed by a detailed discussion.
| Inhibitor | Target | IC50 (PC) | Mechanism of Action | Known Off-Targets |
| Pyruvate Carboxylase-IN-4 (Compound 8v) | Pyruvate Carboxylase | 4.3 µM[1] | Competitive with respect to pyruvate[1] | Not significantly inhibitory against human carbonic anhydrase II, matrix metalloproteinase-2, malate (B86768) dehydrogenase, or lactate (B86563) dehydrogenase.[1] |
| ZY-444 | Pyruvate Carboxylase | Cell-based IC50s in the low µM range (e.g., ~4 µM in PTC cells)[2] | Binds to and inactivates PC[3] | No comprehensive off-target panel data publicly available. |
| Phenylacetic Acid (active form: Phenylacetyl-CoA) | Pyruvate Carboxylase | IC50 not well-defined in the literature. | Indirect inhibition by sequestration of Coenzyme A, leading to reduced acetyl-CoA levels (an allosteric activator of PC).[4] Phenylacetyl-CoA can also directly inhibit PC. | Broad biological effects as a uremic toxin and plant auxin; stimulates ROS generation and TNF-α secretion in endothelial cells.[5] |
This compound (PC-IN-4) , also known as compound 8v, is a potent and competitive inhibitor of Pyruvate Carboxylase with a reported half-maximal inhibitory concentration (IC50) of 4.3 µM.[1] Its competitive mechanism with respect to pyruvate suggests it directly interacts with the substrate-binding site of the enzyme.[1] Importantly, initial specificity profiling has shown that PC-IN-4 does not significantly inhibit a selection of other metabolic enzymes, including human carbonic anhydrase II, matrix metalloproteinase-2, malate dehydrogenase, and lactate dehydrogenase, indicating a degree of selectivity for PC.[1]
Phenylacetic Acid is a well-known compound that has been described as an inhibitor of PC. Its primary mechanism of inhibition is indirect; it is converted to phenylacetyl-CoA, which sequesters coenzyme A and thereby reduces the levels of acetyl-CoA, a critical allosteric activator of PC.[4] Phenylacetyl-CoA can also directly inhibit the enzyme. The IC50 of phenylacetic acid or its active form against PC is not clearly established. Furthermore, phenylacetic acid is known to have a wide range of biological effects, acting as a uremic toxin and a plant auxin, which suggests a broader, less specific impact in cellular models.[5]
Experimental Protocols
To aid in the replication and further investigation of PC inhibitor specificity, detailed methodologies for key experiments are provided below.
Pyruvate Carboxylase Activity Assay (Coupled Enzymatic Assay)
This protocol describes a common method for measuring PC activity, which can be adapted for inhibitor screening. The assay is based on the conversion of oxaloacetate, the product of the PC reaction, to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
Materials:
-
Purified Pyruvate Carboxylase
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrates: 100 mM Sodium Pyruvate, 100 mM ATP, 500 mM NaHCO3
-
Cofactors: 100 mM MgCl2, 10 mM Acetyl-CoA
-
Coupling Enzyme and Substrate: Malate Dehydrogenase (MDH), 10 mM NADH
-
Test Inhibitor (e.g., PC-IN-4) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl2, pyruvate, acetyl-CoA, NADH, and MDH.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the purified PC enzyme to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding ATP and NaHCO3 to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time plot.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound in a cellular context. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.
Materials:
-
Cells expressing Pyruvate Carboxylase
-
Cell culture medium
-
Test Inhibitor (e.g., PC-IN-4)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heat treatment (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-PC antibody
Procedure:
-
Treat cultured cells with the test inhibitor at the desired concentration for a specific duration. Include a vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PC in the supernatant by SDS-PAGE and Western blotting using an anti-PC antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Pyruvate Carboxylase Signaling Pathway
Caption: The central role of Pyruvate Carboxylase in metabolism.
Experimental Workflow for Inhibitor Specificity Testing
Caption: A typical workflow for evaluating inhibitor specificity.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. Pyruvate carboxylase promotes malignant transformation of papillary thyroid carcinoma and reduces iodine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyruvate Carboxylase-IN-4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Pyruvate Carboxylase-IN-4, a potent and competitive inhibitor of Pyruvate Carboxylase.
Key Compound Information
| Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Inhibitory Values |
| This compound | 2369048-06-4 | C₁₂H₉NO₃ | 215.21 | IC₅₀ = 4.3 μM |
Data sourced from available chemical supplier information.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH-approved respirator should be used.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] Avoid direct contact with skin and eyes.[1]
Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. As a general principle, do not discharge the chemical into drains or the environment.[1]
Step 1: Waste Collection and Segregation
-
Solid Waste:
-
Collect unadulterated solid this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
Ensure the container is kept tightly closed when not in use.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. It is best practice to maintain separate waste containers for different classes of chemicals.
-
-
Empty Containers:
-
"Empty" containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.
-
Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.
-
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound"), the CAS number (2369048-06-4), and the approximate concentration and quantity of the waste.
-
Indicate the primary hazards associated with the compound (e.g., "Irritant," "Handle with Caution").
Step 3: Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of ignition.[1]
-
Ensure that the storage location has secondary containment to prevent the spread of material in case of a leak.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Provide them with a complete and accurate description of the waste material.
Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these procedures:
-
Evacuate and Secure the Area: Immediately evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect and Dispose: Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure research environment and environmental responsibility. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyruvate Carboxylase-IN-4
For researchers and scientists at the forefront of drug development, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for Pyruvate (B1213749) Carboxylase-IN-4 (PC-IN-4), a potent and competitive inhibitor of Pyruvate Carboxylase. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
Compound Identification and Properties
A clear understanding of the compound's properties is the first step in safe handling.
| Property | Value |
| Chemical Name | Pyruvate Carboxylase-IN-4 |
| CAS Number | 2369048-06-4 |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.20 g/mol |
| Appearance | Solid powder (specific color may vary) |
| Storage Temperature | Store tightly closed in a dry, cool, and well-ventilated place.[1] |
Immediate Safety and Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully elucidated, a cautious approach is necessary.[1] Treat this compound as potentially hazardous upon inhalation, ingestion, and skin contact. The following personal protective equipment is mandatory when handling PC-IN-4.
Minimum PPE Requirements:
-
Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned.
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[1] A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
-
Hand Protection: Chemical-impermeable gloves, such as nitrile gloves, must be worn.[1] For extended handling or when direct contact is likely, consider double-gloving or using thicker, chemical-resistant gloves.
-
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing or preparing stock solutions, a NIOSH-approved respirator is necessary. This should be used within the context of a comprehensive respiratory protection program.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Operational Plans: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory minimizes risk.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the compound name and any hazard warnings.
-
Store the container in a designated, well-ventilated, cool, and dry area away from incompatible materials.[1]
Handling and Experimental Use (General Protocol):
This standard operating procedure outlines the general steps for safely handling a potent, powdered small molecule inhibitor like this compound.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Ensure all necessary PPE is donned correctly before handling the primary container.
-
Have spill cleanup materials readily available.
-
-
Weighing the Compound:
-
Perform all weighing operations within a certified chemical fume hood or a balance enclosure to prevent the inhalation of fine powders.
-
Use anti-static weighing dishes to minimize the dispersal of the powder.
-
Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.
-
-
Preparing Stock Solutions:
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
If sonication is required, ensure the container is properly sealed and monitor for any leaks.
-
-
Use in Experiments:
-
When adding the compound to cell cultures or reaction mixtures, do so in a manner that minimizes the generation of aerosols.
-
All subsequent experimental steps involving the compound should be performed with the appropriate PPE.
-
Spill Management:
In the event of a spill, evacuate personnel from the immediate area.[1] For a small spill, and only if you are trained to do so, follow these steps:
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a sealable container for hazardous waste.[1]
-
Clean the spill area with a suitable decontaminating solution.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge the chemical into drains or the environment.[1]
Mandatory Visualizations
Signaling Pathway Inhibition
Pyruvate carboxylase is a key enzyme in metabolism, catalyzing the conversion of pyruvate to oxaloacetate. This is an anaplerotic reaction, meaning it replenishes intermediates of the TCA (Krebs) cycle.[2][3] Oxaloacetate is also a crucial substrate for gluconeogenesis, the process of generating glucose.[2][4] this compound inhibits this critical step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
